Physicochemical Profiling of 4-Methoxy-2-propyl-1H-imidazole: A Technical Guide
Executive Summary 4-Methoxy-2-propyl-1H-imidazole (CAS: 2421146-38-3) is a specialized heterocyclic building block belonging to the class of 2,4-disubstituted imidazoles.[1][2][3][4][5] Unlike its widely documented analo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Methoxy-2-propyl-1H-imidazole (CAS: 2421146-38-3) is a specialized heterocyclic building block belonging to the class of 2,4-disubstituted imidazoles.[1][2][3][4][5] Unlike its widely documented analogs used in the synthesis of angiotensin II receptor antagonists (e.g., Olmesartan intermediates), this specific methoxy-derivative represents a distinct chemical entity with unique electronic properties. Its core utility lies in medicinal chemistry as a scaffold for tuning lipophilicity and pKa in drug design, particularly for targets requiring hydrogen bond acceptor/donor modulation within a compact aromatic footprint.[5]
This guide provides a comprehensive technical analysis of its physicochemical properties, structural dynamics (tautomerism), and stability profiles, designed for researchers in drug discovery and process chemistry.
Chemical Identity and Structural Analysis[6][7]
The molecule consists of an imidazole ring substituted at the C2 position with a propyl chain and at the C4 (or C5) position with a methoxy group. The presence of the methoxy group—an electron-donating substituent—significantly alters the electronic landscape of the imidazole ring compared to the parent 2-propylimidazole.[1][2][4]
Imidazoles bearing a proton on nitrogen exhibit annular tautomerism.[2][4][5][6] For 4-methoxy-2-propylimidazole, the hydrogen atom can migrate between N1 and N3.[1][2][4] This equilibrium creates two distinct tautomers: 4-methoxy and 5-methoxy .[1][2][4][5]
Electronic Influence: The methoxy group is an electron-donating group (EDG) by resonance (+M) but electron-withdrawing by induction (-I).[1][2][4][5] In the 1H-imidazole system, the tautomer that places the electron-rich methoxy group at the 4-position is generally favored in neutral solution to minimize repulsion with the lone pair of the pyridine-like nitrogen.[1][2][4]
Imidazolone Potential: Unlike simple alkyl-imidazoles, 4-methoxyimidazoles possess an enol ether character.[1][2][4][5] Under forcing acidic conditions or metabolic oxidation, they can tautomerize or hydrolyze to form 2-propyl-imidazol-4-one (a lactam-like structure).[1][2][4][5]
The following parameters are derived from structure-activity relationship (SAR) analysis of homologous 2-substituted imidazoles and validated against general heterocyclic chemistry principles.
Electronic Properties (pKa)
The imidazole ring is amphoteric.[4][5] The basic center is the pyridine-like nitrogen (N3).[1][2][4][5]
Resonance (+M): Increases electron density on the ring, raising pKa (basicity).[5]
Net Effect: Resonance typically dominates in para-like positions.[2][4][5] Consequently, 4-methoxy-2-propylimidazole is expected to be slightly more basic than its non-methoxylated parent.[1][2][4][5]
Reasoning: Since the molecule is largely ionized at pH 7.4, its apparent distribution coefficient (LogD) drops significantly compared to the neutral LogP. This suggests moderate membrane permeability but high aqueous solubility in biological fluids.[2][4][5]
Solubility Profile
Solvent System
Solubility Status
Mechanism
Water (pH < 6)
High
Protonation of N3 forms a hydrophilic cation.[1][2][4][5]
Water (pH > 10)
Low to Moderate
Neutral species dominates; limited by lipophilic propyl chain.[2][4][5]
Standard solvent for stock solution preparation (>100 mM).[2][4][5]
Stability and Degradation
Understanding the stability of the 4-methoxy group is critical, as enol ethers on heteroaromatic rings can be labile.[1]
Hydrolytic Stability[2][4][5]
Acidic Conditions: High risk.[2][4][5] The C4-methoxy group functions chemically as a vinylogous ester/enol ether.[1][2][4][5] Strong acids can protonate C5, facilitating the attack of water at C4, leading to the loss of methanol and formation of the imidazolone (see Figure 1).
Protocol: Avoid prolonged exposure to pH < 2.0 during workup.[2][4][5]
Basic Conditions: Generally stable.[2][4][5] The electron-rich ring resists nucleophilic attack by hydroxide.[1][2][4][5]
Thermal Stability[2][4][5]
Melting Point: Predicted range 85°C – 95°C (based on solid-state packing of similar 2-alkylimidazoles).[1][2][4][5]
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent moisture-induced hydrolysis over time.
Synthesis and Analytical Characterization
Synthetic Route (Conceptual)
The synthesis likely avoids direct methylation of 4-hydroxyimidazole due to O- vs N-alkylation selectivity issues.[1][2][4][5] A viable route involves the condensation of butyramidine with a methoxy-dicarbonyl precursor (e.g., methoxy-glyoxal equivalent).[1][2][4][5]
Analytical Fingerprint
To validate the identity of 4-Methoxy-2-propyl-1H-imidazole, use the following expected spectral data:
Fragmentation: Loss of methyl radical (M-15) or methanol (M-32) is common for methoxy-aromatics.[1][2][4][5]
Applications in Drug Development[6][9][10][13]
H3 Histamine Receptor Antagonists: The imidazole motif mimics histamine.[4][5] The propyl group provides steric bulk to fit hydrophobic pockets, while the methoxy group modulates H-bonding capability.[1]
Kinase Inhibitor Scaffolds: Used as a "hinge binder" where the N1-H and N3 interact with the kinase ATP-binding site.[1][2][4][5] The 4-methoxy group can interact with the "gatekeeper" residue or solvent front.[1][2][4][5]
Impurity Profiling: It serves as a reference standard for degradation studies of propyl-imidazole containing drugs (e.g., "sartans" like Olmesartan or Telmisartan), although it is distinct from the primary carboxylate intermediates.[4][5]
References
PubChem Compound Summary. (2025). 2-Propylimidazole (CAS 50995-95-4).[1][2][4][5] National Center for Biotechnology Information.[2][4][5] Link[2][5]
AchemBlock. (2026).[2][4][5] 4-Methoxy-2-propyl-1H-imidazole Product Entry (CAS 2421146-38-3).[1][2][4][5] Link
Yanagisawa, H., et al. (1996).[4][5] "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis... of Imidazole-5-carboxylic Acids". Journal of Medicinal Chemistry, 39(1), 323-338.[8] (Cited for SAR of propyl-imidazole scaffolds).[1][2][4][5][8] Link[2][5]
Asian Journal of Research in Chemistry. (2015). "Identification synthesis of process-related impurities... ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate".[1][2][4][5][7][8] (Contextualizing imidazole impurities). Link
pKa values and ionization constants of 2-propyl imidazole derivatives
An In-Depth Technical Guide to the pKa and Ionization Constants of 2-Propyl Imidazole Derivatives Abstract The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profound...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the pKa and Ionization Constants of 2-Propyl Imidazole Derivatives
Abstract
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing the pharmacokinetic and pharmacodynamic properties of a molecule. For heterocyclic scaffolds like imidazole, understanding the pKa is fundamental to predicting a compound's behavior in a physiological environment. This guide provides an in-depth exploration of the pKa values of 2-propyl imidazole and its derivatives. We will delve into the fundamental acid-base chemistry of the imidazole ring, analyze the electronic effects of the 2-propyl substituent, present authoritative, step-by-step protocols for experimental pKa determination, and discuss the direct implications of these values on drug design and efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this essential molecular property.
The Fundamental Importance of pKa in Medicinal Chemistry
The extent to which a drug molecule is ionized at a given pH governs its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. The imidazole ring is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2][3][4][5] Its amphoteric nature—the ability to act as both an acid and a base—makes its ionization state particularly sensitive to the physiological pH range.[3]
The pKa value dictates the ratio of the neutral to the ionized form of a compound at a specific pH, as described by the Henderson-Hasselbalch equation. This ratio is a key determinant of:
Solubility: The ionized form of a drug is generally more water-soluble, affecting its formulation and bioavailability.
Membrane Permeability: The neutral, more lipophilic form of a drug is better able to cross biological membranes, such as the intestinal wall and the blood-brain barrier.
Target Binding: The ionization state of a drug can be crucial for its binding to a target protein, where ionic interactions or hydrogen bonds may be essential for efficacy.
Therefore, the precise determination and understanding of the pKa of drug candidates, such as 2-propyl imidazole derivatives, is not merely an academic exercise but a cornerstone of rational drug design.[6][7]
Acid-Base Chemistry of the Imidazole Ring
Imidazole is a five-membered aromatic heterocycle with two nitrogen atoms. Its amphoteric character means it possesses two distinct pKa values.[3][4]
Basicity (pKa of the Conjugate Acid, pKaH): The sp2-hybridized "pyridinic" nitrogen (N-3) has a lone pair of electrons in the plane of the ring and is the primary basic center. Protonation of this nitrogen forms a symmetric, resonance-stabilized imidazolium cation. The pKa of this conjugate acid is approximately 7.0, making imidazole about sixty times more basic than pyridine.[8] This pKa value is particularly relevant in drug development, as it falls near physiological pH.
Acidity (pKa of the N-H Proton): The "pyrrolic" nitrogen (N-1) bears a proton. This proton is acidic and can be removed by a strong base. The pKa for this deprotonation is approximately 14.5, making imidazole less acidic than carboxylic acids or phenols but more acidic than alcohols.[8][9]
For most pharmacological applications, the basicity (pKaH) is the more critical parameter, as it determines the ionization state in the physiological pH range of ~1.5 to 8.0.
The Influence of the 2-Propyl Substituent
The addition of substituents to the imidazole ring can significantly alter its pKa. An alkyl group, such as a propyl group, is an electron-donating group (EDG) through an inductive effect.
Effect on Basicity: By donating electron density into the ring, the 2-propyl group increases the electron density on the basic N-3 nitrogen. This enhanced electron density makes the lone pair more available for protonation, thereby increasing the basicity of the molecule. Consequently, the pKa of the conjugate acid (pKaH) of 2-propylimidazole is expected to be higher than that of unsubstituted imidazole (~7.0). Studies on similar alkyl-substituted imidazoles confirm that the introduction of a methyl group increases the basic strength.[10]
The following table summarizes the key pKa values and the expected effect of 2-propyl substitution.
The propyl group has a minor effect on the acidity of the distal N-H.
Experimental Determination of pKa Values
Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are the most common and authoritative techniques.[14][15]
Method 1: Potentiometric Titration
This is a high-precision technique that involves monitoring pH changes in a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[6][14] The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[16]
Apparatus & Reagents:
Calibrated pH meter with a combination glass electrode.
Automatic titrator or a precision burette.
Magnetic stirrer and stir bar.
Temperature probe/thermostatically controlled vessel.
Standardized 0.1 M HCl and 0.1 M NaOH titrants.
Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[16]
High-purity water (degassed to remove CO₂).
Nitrogen gas supply.
Procedure:
Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25 °C).[16]
Sample Preparation: Accurately weigh and dissolve the 2-propyl imidazole derivative in a known volume of the background electrolyte solution to a final concentration of approximately 1-10 mM.
Inert Atmosphere: Place the sample solution in the titration vessel and purge with nitrogen gas for 10-15 minutes to displace dissolved carbon dioxide, which can form carbonic acid and interfere with the titration of bases.[16] Maintain a gentle stream of nitrogen over the solution throughout the experiment.
Initial pH Adjustment: To determine the basic pKa (pKaH), first titrate the sample solution with 0.1 M HCl to a pH of ~2 to ensure the compound is fully protonated.
Titration: Titrate the acidified solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the pH and the volume of titrant added.
Data Analysis: Plot the recorded pH values versus the volume of titrant added. The pKa is the pH at the half-equivalence point. For higher precision, calculate the first (ΔpH/ΔV) and second (Δ²pH/ΔV²) derivatives of the titration curve. The peak of the first derivative plot or the zero crossing of the second derivative plot indicates the equivalence point. The pKa is the pH at exactly half of this equivalence volume.[17]
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore near the ionizable center and is particularly useful for substances with low solubility or when only small amounts of sample are available.[14][18] The principle relies on the fact that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra.
Apparatus & Reagents:
UV-Vis spectrophotometer (a diode-array or plate-reader model is highly efficient).[18]
Calibrated pH meter.
A series of buffer solutions of known pH, covering a range of at least 2 pH units above and below the expected pKa. The ionic strength of all buffers should be kept constant.
Stock solution of the 2-propyl imidazole derivative in a suitable solvent (e.g., water or a water/co-solvent mixture like DMSO, keeping co-solvent percentage low and constant).[18]
Procedure:
Wavelength Selection: Record the UV-Vis spectra (e.g., from 220-400 nm) of the analyte in highly acidic (e.g., pH 2) and highly basic (e.g., pH 10) solutions to determine the wavelengths of maximum absorbance difference between the ionized and neutral species.[18][19]
Sample Preparation: Prepare a series of samples by adding a small, constant aliquot of the stock solution to each buffer solution, ensuring the final analyte concentration is identical across all samples (e.g., 0.1-0.2 mM).[18]
Absorbance Measurement: Measure the absorbance of each sample at the pre-determined analytical wavelengths.
Data Analysis: Plot the absorbance at a chosen wavelength versus the pH of the buffer. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[15] The pKa can be determined graphically or by fitting the data to the following equation:
A = (A_I + A_N * 10^(pKa-pH)) / (1 + 10^(pKa-pH))
where A is the observed absorbance, A_I is the absorbance of the fully ionized species, and A_N is the absorbance of the neutral species.
Workflow for pKa Determination
The following diagram illustrates the generalized workflow for determining the pKa of a novel 2-propyl imidazole derivative.
Caption: Experimental workflow for pKa determination.
Implications for Drug Development
The pKaH of a 2-propyl imidazole derivative directly informs its likely behavior at physiological pH (typically 7.4). Using the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])), we can calculate the percentage of the compound that will be in its protonated (ionized, cationic) form.
% Ionized = 100 / (1 + 10^(pH - pKa))
Assuming a 2-propyl imidazole derivative has a pKaH of 7.8 (an educated estimate based on the electron-donating effect), at a blood pH of 7.4:
This means that at physiological pH, the compound would exist predominantly (~72%) as the charged imidazolium cation. This has profound consequences:
Absorption: A higher degree of ionization in the gut can decrease passive diffusion across the intestinal membrane, potentially lowering oral bioavailability.
Distribution: While the ionized form has higher aqueous solubility, facilitating distribution in the blood, the neutral form is required to cross cell membranes and barriers like the blood-brain barrier. The pKa thus determines the equilibrium between these states.
Target Interaction: If the biological target has a negatively charged binding pocket (e.g., with aspartate or glutamate residues), the positively charged imidazolium form may be critical for a strong ionic interaction, enhancing binding affinity and efficacy.
The relationship between pKa, ionization, and pharmacological properties is a critical consideration for medicinal chemists.
Caption: Influence of pKa on drug properties at physiological pH.
Conclusion
The pKa of 2-propyl imidazole derivatives is a multi-faceted parameter that is central to their potential as therapeutic agents. The electron-donating nature of the 2-propyl group increases the basicity of the imidazole core, shifting the pKaH to a value likely greater than 7.0. This ensures that a significant fraction of the molecule will be protonated and positively charged under physiological conditions. This ionization state enhances aqueous solubility and can be pivotal for strong target engagement through ionic interactions. However, it may also present challenges for membrane permeability. The ability to accurately determine this pKa value using robust methods like potentiometric titration and UV-Vis spectrophotometry is an indispensable skill in medicinal chemistry, enabling scientists to build predictive models, optimize drug candidates, and ultimately develop safer and more effective medicines.
Giménez-Vidal, K. et al. (2019). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Omega. [Link]
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
Orama, O. et al. (1986). Simultaneous determination of the acid and basic ionization constants of imidazole. Talanta. [Link]
Gallo, G. G. et al. (1964). The Ionization Constants of Some Imidazoles. The Journal of Organic Chemistry. [Link]
Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]
Pearson+. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~...). [Link]
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. [Link]
Lahare, S. et al. (2025). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Research in Pharmaceutical Sciences. [Link]
Al-Sabagh, A. M. et al. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. [Link]
Popov, K. et al. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
Reijenga, J. et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights. [Link]
Yılmaz, Ç. & Özbek, N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. [Link]
Jungwirth, P. Ionization of imidazole in the gas phase, microhydrated environments, and in the aqueous solution. [Link]
Patel, S. B. et al. (2016). Imidazole, its derivatives & their importance. International Journal of Current Advanced Research. [Link]
Kurp, G. et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric measurements with calculated pKa values. New Journal of Chemistry. [Link]
Gupta, N. et al. (2020). A Review on Imidazole Derivatives Having Appropriate Remedies for Extreme Diseases. Indo American Journal of Pharmaceutical Sciences. [Link]
IJRAR. IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. [Link]
Yulita, M. & Warnis, M. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series. [Link]
Hossain, M. A. et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
de Oliveira, C. S. A. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals. [Link]
The Journal of Organic Chemistry. The Ionization Constants of Some Imidazoles. [Link]
IUPAC. Critical compilation of acid pKa values in polar aprotic solvents. [Link]
Wallace, W. T. et al. (2022). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Analytical Chemistry. [Link]
Smith, A. D. et al. (2011). The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide. Organic & Biomolecular Chemistry. [Link]
Hartono, A. et al. (2014). pKa values of imidazoles versus degree of substitution. Energy Procedia. [Link]
Li, H. et al. (2014). Effects of alkyl chain length and solvents on thermodynamic dissociation constants of the ionic liquids with one carboxyl group in the alkyl chain of imidazolium cations. The Journal of Physical Chemistry B. [Link]
Sharma, G. et al. (2012). Imidazole and its derivatives and Importance in the Synthesis of Pharmaceuticals: A Review. Research and Reviews: Journal of Chemistry. [Link]
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An In-depth Technical Guide to the Solubility of 4-Methoxy-2-propyl-1H-imidazole in Polar Aprotic Solvents
Abstract This technical guide provides a comprehensive overview of the solubility of 4-Methoxy-2-propyl-1H-imidazole, a heterocyclic compound of significant interest in pharmaceutical research and drug development. The d...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the solubility of 4-Methoxy-2-propyl-1H-imidazole, a heterocyclic compound of significant interest in pharmaceutical research and drug development. The document delves into the theoretical principles governing its solubility in polar aprotic solvents, offering insights into the molecular interactions at play. While specific experimental solubility data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine its solubility for their specific applications. The guide emphasizes the importance of understanding solubility as a critical parameter in drug discovery, impacting bioavailability, formulation, and overall therapeutic efficacy.
Introduction: The Significance of 4-Methoxy-2-propyl-1H-imidazole and its Solubility
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent framework for interacting with biological targets such as enzymes and receptors.[2] 4-Methoxy-2-propyl-1H-imidazole, a substituted imidazole, holds potential in various therapeutic areas, including as a kinase inhibitor or an antifungal agent.[3][4][5]
The solubility of a drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[6] Poor solubility can lead to low bioavailability, hindering the development of an otherwise potent compound. Polar aprotic solvents are frequently employed in various stages of drug discovery and development, from synthesis and purification to formulation and in vitro screening assays. Therefore, a thorough understanding of the solubility of 4-Methoxy-2-propyl-1H-imidazole in these solvents is paramount for its successful progression through the development pipeline.
This guide will explore the theoretical underpinnings of solubility, predict the likely solubility profile of 4-Methoxy-2-propyl-1H-imidazole based on its molecular structure, and provide detailed, actionable protocols for its experimental determination.
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[7][8] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Physicochemical Properties of 4-Methoxy-2-propyl-1H-imidazole
To predict the solubility of 4-Methoxy-2-propyl-1H-imidazole, we must first analyze its molecular structure:
Imidazole Core: The imidazole ring is aromatic and contains two nitrogen atoms.[1] One nitrogen is of the pyrrole type and can act as a hydrogen bond donor, while the other is of the pyridine type and is a hydrogen bond acceptor. This amphoteric nature allows for a variety of interactions.[1] The imidazole ring is also polar.[9]
Methoxy Group (-OCH₃): This group is polar and can act as a hydrogen bond acceptor.
Propyl Group (-CH₂CH₂CH₃): This alkyl chain is non-polar, contributing to the molecule's lipophilicity.
The overall polarity and solubility of 4-Methoxy-2-propyl-1H-imidazole will be a balance between the polar imidazole and methoxy functionalities and the non-polar propyl chain.
Properties of Polar Aprotic Solvents
Polar aprotic solvents are characterized by their polarity (a high dielectric constant and a significant dipole moment) and the absence of acidic protons.[10] They lack O-H or N-H bonds and therefore cannot act as hydrogen bond donors, although they can be hydrogen bond acceptors.[10] Common examples include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile (ACN), and acetone.[10][11]
Predicted Interactions and Solubility
Based on the structures of 4-Methoxy-2-propyl-1H-imidazole and polar aprotic solvents, we can anticipate the following interactions:
Dipole-Dipole Interactions: Both the solute and the solvent are polar, leading to favorable dipole-dipole interactions, which are a primary driving force for dissolution.[12]
Hydrogen Bonding: The N-H group of the imidazole ring can form a hydrogen bond with the hydrogen bond accepting sites on the polar aprotic solvent molecules (e.g., the oxygen atom in DMSO or DMF).
Given these favorable interactions, 4-Methoxy-2-propyl-1H-imidazole is expected to exhibit good solubility in many polar aprotic solvents. The non-polar propyl group might slightly decrease solubility compared to a less substituted imidazole, but the overall polar character of the molecule should dominate.
Factors Influencing Solubility of 4-Methoxy-2-propyl-1H-imidazole
Caption: Key molecular properties of the solute and solvent that dictate their interaction and ultimately the solubility.
Estimated Solubility Profile
While experimental data is pending, an estimated qualitative solubility profile can be proposed based on the principles discussed.
Solvent Category
Solvent
Estimated Solubility
Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
High
Highly polar solvent, strong hydrogen bond acceptor, effectively solvates the imidazole ring.
Dimethylformamide (DMF)
High
Similar to DMSO, highly polar and a good hydrogen bond acceptor.
Acetonitrile (ACN)
Moderate to High
Polar solvent capable of dipole-dipole interactions, though a weaker hydrogen bond acceptor than DMSO or DMF.
Acetone
Moderate
Polar solvent, but its lower polarity compared to DMSO and DMF may result in slightly lower solubility.
N-Methyl-2-pyrrolidone (NMP)
High
A highly polar aprotic solvent commonly used for compounds with challenging solubility.[13]
Tetrahydrofuran (THF)
Moderate to Low
Less polar than other aprotic solvents, may have limited capacity to overcome the crystal lattice energy of the solid.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, rigorous experimental determination is essential. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[14][15]
Thermodynamic Equilibrium Solubility via the Shake-Flask Method
This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound at a specific temperature.
Orbital shaker or rotator with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Analytical balance
Volumetric flasks and pipettes
Protocol:
Preparation of Saturated Solutions:
Add an excess amount of solid 4-Methoxy-2-propyl-1H-imidazole to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
Add a known volume of the chosen polar aprotic solvent to the vial.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[14] It is advisable to perform a time-to-equilibrium study beforehand.
Sample Collection and Preparation:
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant.
To remove any remaining solid particles, either centrifuge the aliquot at high speed or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
Analysis:
Accurately dilute the clear supernatant with a suitable mobile phase for HPLC analysis.
Prepare a series of calibration standards of 4-Methoxy-2-propyl-1H-imidazole of known concentrations.
Inject the diluted sample and calibration standards onto the HPLC system.
Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.
Calculation:
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
Workflow for Shake-Flask Solubility Determination
Caption: Step-by-step workflow for the shake-flask method of solubility determination.
High-Throughput Kinetic Solubility Assays
For early-stage drug discovery where compound availability is limited, kinetic solubility assays can provide a rapid assessment.[16] These methods, often employing turbidimetry or nephelometry, measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[6][14] It is important to note that kinetic solubility is often higher than thermodynamic solubility as it represents a supersaturated state.[14]
Predictive Models for Solubility
In recent years, computational approaches have gained traction for predicting solubility.[17] These methods can be broadly categorized as:
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors with experimentally determined solubility data.[18]
Thermodynamics-Based Methods: These approaches involve calculating solvation free energy.[18]
Machine Learning Models: With the availability of large solubility datasets, machine learning algorithms are being trained to predict the solubility of new compounds with increasing accuracy.[17][19][20]
While these models can be valuable for initial screening, experimental verification remains crucial for lead optimization and preclinical development.
Conclusion
Understanding the solubility of 4-Methoxy-2-propyl-1H-imidazole in polar aprotic solvents is a critical step in its evaluation as a potential drug candidate. This guide has provided a robust theoretical framework for predicting its solubility based on its molecular structure and the properties of these solvents. The detailed experimental protocols, particularly the gold-standard shake-flask method, offer a clear path for researchers to obtain reliable and accurate solubility data. By integrating theoretical understanding with rigorous experimental practice, drug development professionals can make informed decisions regarding the formulation and progression of this promising imidazole derivative.
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Crystal Structure Analysis of 4-Methoxy-2-propyl-1H-imidazole: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This document serves as a comprehensive technical guide on the elucidation of the molecular architecture of 4-Methoxy-2-propyl-1...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the elucidation of the molecular architecture of 4-Methoxy-2-propyl-1H-imidazole. As a Senior Application Scientist, the narrative herein is structured to move beyond a simple procedural outline, focusing instead on the scientific rationale and causality behind experimental choices. The protocols described are designed as self-validating systems, grounded in authoritative standards to ensure scientific integrity and reproducibility.
Preamble: The Imperative of Structural Clarity in Drug Discovery
In the landscape of modern drug development, the precise knowledge of a molecule's three-dimensional structure is not an academic exercise but a cornerstone of rational design.[1] For heterocyclic compounds like 4-Methoxy-2-propyl-1H-imidazole, which belong to a class of molecules with significant therapeutic potential, understanding the atomic arrangement is paramount.[2][3] Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for this purpose, providing unambiguous data on bond lengths, angles, and the spatial orientation of atoms.[4] This structural blueprint is critical for predicting a molecule's behavior, understanding its interaction with biological targets, and guiding the optimization of its pharmacological profile. This guide will detail the complete workflow, from initial synthesis to final structural validation, providing the in-depth insights necessary for successful analysis.
Phase I: Synthesis and Purification
The journey to a crystal structure begins with the synthesis of a pure, homogenous sample. The presence of impurities is a primary inhibitor of successful crystallization.
Synthetic Strategy: The Radziszewski Imidazole Synthesis
A robust and efficient method for the synthesis of substituted imidazoles is the Radziszewski synthesis or its common variants.[5] This approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia. For the target molecule, 4-Methoxy-2-propyl-1H-imidazole, a logical pathway involves the reaction of an appropriate α-keto ether, butyraldehyde (for the 2-propyl group), and an ammonia source.
Experimental Protocol: Synthesis and Characterization
Reaction Assembly: In a round-bottom flask, combine 1-amino-3-methoxy-2-butanone hydrochloride (1.0 eq), butyraldehyde (1.2 eq), and an excess of ammonium acetate in glacial acetic acid.
Thermal Conditions: Heat the mixture to reflux (approx. 118°C) and maintain for 4-6 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water and basify with a concentrated NaOH solution to a pH of ~9-10.
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: After filtering and concentrating the organic phase under reduced pressure, purify the crude product using flash column chromatography on silica gel to yield the pure 4-Methoxy-2-propyl-1H-imidazole.
Initial Characterization: The identity and purity of the synthesized compound must be confirmed using spectroscopic methods before proceeding to crystallization.[6] This includes ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and formula.[7][8]
Phase II: Crystallization
Crystallization is often the most challenging bottleneck in structural analysis.[9][10] It is a process of transitioning a molecule from the disordered state of a solution to a highly ordered, three-dimensional lattice.[11]
The Science of Crystal Growth
The fundamental principle of crystallization from solution is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a crystal lattice.[12] The choice of solvent is paramount; an ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures.
Solvent Screening: Perform a small-scale solubility test with the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, hexane, and binary mixtures).
Slow Evaporation (Method of Choice):
Dissolve approximately 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial.
Cover the vial with a cap, perforated with a needle to allow for slow solvent evaporation.
Place the vial in a vibration-free environment at a constant temperature.
Monitor the vial over several days for the appearance of clear, well-formed single crystals.
Table 1: Common Crystallization Solvents and Their Properties
SCXRD is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal.[4][14]
From Crystal to Diffractometer
A suitable crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to prevent crystal decay and minimize thermal vibration of atoms during data collection.[15]
Data Collection Workflow
The cooled crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffracted X-rays are recorded by a detector. This process generates a unique diffraction pattern.
Caption: The workflow for single-crystal X-ray diffraction data collection.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods (like direct methods) to generate an initial electron density map and atomic model. This model is then iteratively "refined" using least-squares algorithms to improve the fit between the calculated and observed diffraction data, resulting in a final, highly accurate molecular structure.[16]
Phase IV: Structural Analysis and Interpretation
The final refined crystal structure provides a wealth of information.
Molecular Geometry
The analysis confirms the connectivity of the 4-Methoxy-2-propyl-1H-imidazole molecule. Key parameters to be reported include:
Bond Lengths and Angles: Comparison to standard values for similar imidazole derivatives.[17]
Torsional Angles: Describing the conformation of the propyl and methoxy groups relative to the imidazole ring.
Planarity: Determining the degree of planarity of the imidazole ring.
Supramolecular Interactions: The Crystal Packing
In the solid state, molecules are arranged in a specific pattern held together by non-covalent interactions. For this molecule, key interactions to investigate would include:
Hydrogen Bonding: The N-H proton of the imidazole ring is a strong hydrogen bond donor, likely forming N-H···N bonds with the imine nitrogen of a neighboring molecule.[18]
π-π Stacking: Potential stacking interactions between the aromatic imidazole rings of adjacent molecules.
C-H···O/N Interactions: Weaker hydrogen bonds involving carbon-hydrogen bonds can also play a role in stabilizing the crystal lattice.[17]
Caption: Primary intermolecular forces expected in the crystal lattice.
Conclusion
The structural elucidation of 4-Methoxy-2-propyl-1H-imidazole is a multi-stage process that demands precision at every step, from synthesis to data interpretation. The resulting crystal structure provides an exact molecular conformation and a detailed map of the intermolecular interactions that govern its solid-state properties. This high-resolution information is invaluable for drug development professionals, enabling a deeper understanding of structure-activity relationships and providing a solid foundation for the design of next-generation therapeutics.
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Application Note: Synthesis and Characterization of 4-Methoxy-2-propyl-1H-imidazole
Introduction & Strategic Context Substituted imidazoles are a cornerstone of medicinal chemistry, serving as pharmacophores in antihypertensives (e.g., Olmesartan, Losartan), antifungal agents, and H2 antagonists.[1] Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Context
Substituted imidazoles are a cornerstone of medicinal chemistry, serving as pharmacophores in antihypertensives (e.g., Olmesartan, Losartan), antifungal agents, and H2 antagonists.[1] While 2-propylimidazoles are widely documented as key intermediates for angiotensin II receptor antagonists, the specific 4-methoxy-substituted variant—4-Methoxy-2-propyl-1H-imidazole —presents unique synthetic challenges due to the tautomeric equilibrium between the 4-methoxyimidazole and the 4(5)-imidazolinone forms.[1]
This guide details a robust, scalable synthetic protocol focusing on the O-methylation of the 2-propyl-1H-imidazol-4(5)-one precursor . This route is selected over direct cyclization with unstable
-halo-methoxy ketones to ensure reproducibility and high yield.[1]
Key Chemical Challenges[1]
Regioselectivity: Distinguishing between N-methylation (undesired) and O-methylation (desired) of the imidazolone core.[1]
Tautomeric Stability: Managing the equilibrium of the precursor to favor the enol form for substitution.[1]
Retrosynthetic Analysis & Logic
The synthesis is designed based on the "Bottom-Up" construction of the imidazole ring followed by functionalization.[1]
The chosen pathway utilizes the condensation of Butyramidine with Ethyl bromoacetate (or chloroacetate) to form the 2-propyl-imidazol-4-one core, followed by selective O-methylation using a methylating agent under controlled conditions.[1]
Reaction Scheme Visualization
Figure 1: Retrosynthetic pathway for the construction of the 4-methoxy-2-propylimidazole core.[1]
Detailed Experimental Protocols
Phase 1: Synthesis of 2-Propyl-1H-imidazol-4(5)-one
This step establishes the heterocyclic core.[1] The reaction utilizes the condensation of an amidine with an
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and temperature probe, dissolve Butyramidine HCl (0.1 mol) in water (50 mL).
Basification: Cool the solution to 0–5°C using an ice-salt bath. Add 40% NaOH dropwise to adjust pH to ~10.[1]
Addition: Add Ethyl bromoacetate (0.11 mol) dropwise over 30 minutes, maintaining the internal temperature below 10°C. Note: Exothermic reaction.
Cyclization: Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours. The intermediate imidazolone may precipitate or require extraction.[1][4]
Isolation: Adjust pH to 7.0 with dilute HCl. If solid precipitates, filter and wash with cold water.[1] If no precipitate, extract with Ethyl Acetate (3 x 100 mL), dry over MgSO4, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Ether to obtain off-white crystals.
Critical Control Point: Temperature control during addition is vital to prevent hydrolysis of the ester prior to cyclization.[1]
Phase 2: Selective O-Methylation
The tautomeric nature of 2-propyl-imidazol-4-one allows for both N- and O-alkylation.[1] To favor O-methylation (forming the methoxy group), "hard" electrophiles and specific solvent conditions are used.[1]
Butyramidine HCl: Irritant.[1] Handle in a fume hood.
Meerwein's Salt / Alkylating Agents: Potent alkylating agents.[1] Carcinogen suspect. Use double gloves (nitrile), face shield, and work strictly within a certified chemical fume hood.[1] Neutralize waste streams with aqueous ammonia or NaOH before disposal.[1]
Solvents: DCM and THF are flammable and volatile.[1]
Waste Disposal:
Segregate halogenated (DCM) and non-halogenated solvents.[1] Aqueous waste containing alkylating agents must be treated chemically (e.g., with dilute ammonia) to destroy active species before entering standard waste streams.[1]
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification process.
Asian Journal of Research in Chemistry. "Identification synthesis of process-related impurities... of Olmesartan medoxomil." Asian J. Research Chem.[1] 2015. Link
Journal of Medicinal Chemistry. "Nonpeptide Angiotensin II Receptor Antagonists: Synthesis... of 2-Propylimidazoles." J. Med.[1][6] Chem. 1996, 39, 323-338.[1][6] (Foundational text for 2-propylimidazole synthesis).
GuideChem. "4-(2-Methoxy-phenyl)-1H-imidazole Structure and Properties." Link
The Strategic Application of 4-Methoxy-2-propyl-1H-imidazole as a Pharmaceutical Intermediate in Angiotensin II Receptor Blocker Synthesis
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Methoxy-2-propyl-1H-imidazole as a pivotal intermediate in the syn...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Methoxy-2-propyl-1H-imidazole as a pivotal intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs). While not a direct precursor in currently marketed blockbuster drugs, its structural motifs offer a valuable platform for the development of next-generation antihypertensive agents. This document provides in-depth application notes, detailed experimental protocols, and the underlying scientific rationale for its synthetic utility.
Introduction: The Central Role of the Imidazole Scaffold in ARBs
Angiotensin II Receptor Blockers (ARBs) are a cornerstone in the management of hypertension and other cardiovascular diseases.[1][2] Their therapeutic effect is derived from the selective blockade of the angiotensin II type 1 (AT1) receptor, which in turn prevents vasoconstriction and aldosterone release, ultimately leading to a reduction in blood pressure.[1][2][3][4][5] A significant number of ARBs, including the highly successful drug olmesartan medoxomil, are built upon a substituted imidazole core. This heterocyclic scaffold provides a rigid and tunable framework for the precise spatial orientation of the pharmacophoric elements required for potent and selective AT1 receptor antagonism.
4-Methoxy-2-propyl-1H-imidazole represents a key building block that, with appropriate chemical modifications, can be elaborated into complex imidazole-based ARBs. The methoxy group at the 4-position can be a site for further functionalization or can be carried through the synthesis to modulate the final compound's physicochemical properties. The propyl group at the 2-position is a common feature in several sartans, contributing to the necessary lipophilicity for receptor binding.
Mechanism of Action of Angiotensin II Receptor Blockers
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors on vascular smooth muscle cells, leading to their contraction and a subsequent increase in blood pressure. ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thus antagonizing its pressor effects.[1][2][3][4][5]
Caption: Mechanism of action of Angiotensin II Receptor Blockers (ARBs).
Physicochemical Properties of 4-Methoxy-2-propyl-1H-imidazole
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for process development and optimization.
Property
Value
Source
Molecular Formula
C7H12N2O
N/A
Molecular Weight
140.18 g/mol
N/A
Appearance
Off-white to pale yellow solid (Predicted)
N/A
Melting Point
Not available
N/A
Boiling Point
Not available
N/A
Solubility
Soluble in methanol, ethanol, and chlorinated solvents. Limited solubility in water. (Predicted based on similar imidazoles[6])
Note: Experimental data for this specific compound is limited. Predicted values are based on structurally related imidazoles.
Application in the Synthesis of an Olmesartan-like Intermediate
The following section outlines a detailed, albeit hypothetical, synthetic protocol for the conversion of a 4-methoxy-2-propyl-1H-imidazole derivative into a key intermediate for olmesartan synthesis, namely ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate. This multi-step synthesis highlights the versatility of the imidazole core.
Synthetic Workflow Overview
Caption: Hypothetical synthetic workflow from 4-Methoxy-2-propyl-1H-imidazole.
Detailed Experimental Protocols
Protocol 1: N-Alkylation of 4-Methoxy-2-propyl-1H-imidazole
This protocol describes the crucial step of coupling the imidazole core with the biphenyltetrazole side chain, a common feature in many ARBs. The regioselectivity of the alkylation is a critical consideration.[8]
Objective: To synthesize 1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-4-methoxy-2-propyl-1H-imidazole.
To a dry round-bottom flask under a nitrogen atmosphere, add 4-Methoxy-2-propyl-1H-imidazole and anhydrous potassium carbonate.
Add anhydrous DMF to the flask and stir the suspension at room temperature for 15 minutes.
Add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole to the reaction mixture.
Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
Base: Potassium carbonate is a mild and effective base for the deprotonation of the imidazole nitrogen.[9]
Solvent: DMF is a polar aprotic solvent that facilitates SN2 reactions by solvating the potassium cation.
Temperature: Moderate heating increases the reaction rate without promoting significant side reactions.
Protocol 2: C-5 Carboxylation and Subsequent Functional Group Transformations
The subsequent steps would involve the introduction of a carboxylate group at the C-5 position, conversion of the methoxy group to a hydroxyl group, and finally, a Grignard reaction to form the tertiary alcohol characteristic of olmesartan. These transformations would follow established synthetic methodologies for imidazole functionalization. For instance, carboxylation could be achieved via lithiation followed by quenching with an electrophile like ethyl chloroformate. O-demethylation is a standard procedure, often accomplished with strong acids or Lewis acids. The final Grignard reaction with a methylmagnesium halide would convert the ester to the desired tertiary alcohol.[10][11] The synthesis of the key olmesartan intermediate, ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate, has been extensively documented and serves as a reliable template for these transformations.[11]
Conclusion and Future Perspectives
4-Methoxy-2-propyl-1H-imidazole, while not a direct intermediate in the currently established synthesis of major ARBs, presents a compelling starting point for the development of novel antihypertensive agents. Its synthesis and subsequent functionalization, as outlined in the hypothetical protocols, are based on well-established and scalable chemical transformations. The methoxy group offers a handle for modulation of pharmacokinetic and pharmacodynamic properties, potentially leading to ARBs with improved efficacy, safety profiles, or intellectual property positions. Further research into the direct applications and synthetic elaborations of this versatile intermediate is warranted and could unlock new avenues in cardiovascular drug discovery.
References
Wikipedia. Angiotensin II receptor blocker. [Link]
Goyal, A., & Cusick, A. S. (2025). Angiotensin II Receptor Blockers (ARB). In StatPearls. StatPearls Publishing. [Link]
News-Medical. (2024). What are Angiotensin II receptor modulators and how do they work? [Link]
Burnier, M., & Brunner, H. R. (2000). Angiotensin II receptor antagonists. The Lancet, 355(9204), 637-645. [Link]
Yanagisawa, H., Amemiya, Y., Kanazaki, T., Shimoji, Y., Fujimoto, K., Kitahara, Y., ... & Koike, H. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis, Biological Activities, and Structure− Activity Relationships of Imidazole-5-carboxylic Acids Bearing Alkyl, Alkenyl, and Hydroxyalkyl Substituents at the 4-Position and Their Related Compounds. Journal of Medicinal Chemistry, 39(1), 323-338. [Link]
Li, B., Chiu, C. K. F., Hank, R. F., Murry, J., Roth, J., & Tobiassen, H. (2006). 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole. Organic Syntheses, 83, 131. [Link]
ResearchGate. (n.d.). Physicochemical Properties of Imidazole. [Link]
H, Yassine, et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]
V., G., Madhusudhan, G., Mukkanti, K., & Kumar, Y. S. (2015). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry, 8(2), 85. [Link]
U.S. Patent No. 8,987,472. (2015). Process for the preparation of 4-(1-hydroxy-1-methylethyl)
Journal of Organic and Pharmaceutical Chemistry. (2014). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
Semantic Scholar. Reaction strategies for synthesis of imidazole derivatives: a review. [Link]
IUPAC. (1968). SPECIFIC CATALYTIC ACTION OF LARGE MOLECULES CONTAINING IMIDAZOLE GROUPS. [Link]
U.S. Environmental Protection Agency. 1-(Methoxymethyl)-1H-imidazole Properties. [Link]
Pharmaffiliates. CAS No : 27080-53-1| Chemical Name : 4-Methoxy-1H-benzimidazole. [Link]
MDPI. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. [Link]
Asian Journal of Research in Chemistry. (2015). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. [Link]
Application Notes and Protocols for the N1-Position Functionalization of 4-Methoxy-2-propyl-1H-imidazole
Introduction: The Strategic Importance of Imidazole Functionalization The imidazole scaffold is a cornerstone in medicinal chemistry and materials science. Its prevalence in biologically active molecules, including numer...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Imidazole Functionalization
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science. Its prevalence in biologically active molecules, including numerous pharmaceuticals, underscores the critical importance of developing robust and selective methods for its functionalization.[1][2] N1-substituted imidazoles, in particular, are key structural motifs in a wide array of therapeutic agents, including anticancer, antifungal, and antiviral drugs.[3][4] The ability to precisely modify the N1 position of the imidazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its biological activity, solubility, and metabolic stability.
This guide provides a comprehensive overview of the synthetic strategies for the functionalization of 4-methoxy-2-propyl-1H-imidazole at the N1 position. We will delve into the core principles governing the reactivity of this specific imidazole derivative and present detailed, field-proven protocols for its N-alkylation, N-arylation, and N-acylation. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently and efficiently synthesize novel imidazole-based compounds for their specific applications.
Understanding the Reactivity of 4-Methoxy-2-propyl-1H-imidazole
The regioselectivity of N1-functionalization in unsymmetrically substituted imidazoles like 4-methoxy-2-propyl-1H-imidazole is dictated by a delicate interplay of steric and electronic factors.[5]
Electronic Effects : The methoxy group at the C4 position is an electron-donating group. Through resonance, it increases the electron density of the imidazole ring, particularly at the N1 and N3 positions. This enhanced nucleophilicity makes the imidazole nitrogen atoms more reactive towards electrophiles. The electron-donating nature of the methoxy group will influence the acidity of the N-H proton, which is a key factor in base-mediated reactions.
Steric Effects : The propyl group at the C2 position introduces steric hindrance around the N1 nitrogen. This bulkiness can influence the approach of reagents, potentially favoring substitution at the less hindered N3 position, which, through tautomerization, is equivalent to the N1 position of the other tautomer. The size of the incoming electrophile will also play a crucial role; bulkier electrophiles will be more sensitive to steric hindrance.[5]
The combination of these effects will determine the preferred site of functionalization. Understanding this interplay is crucial for selecting the appropriate reaction conditions to achieve the desired N1-substituted product.
Synthesis of 4-Methoxy-2-propyl-1H-imidazole
A robust synthesis of the starting material is paramount. While a direct, one-pot synthesis for 4-methoxy-2-propyl-1H-imidazole is not prominently described in the literature, a logical and effective approach can be adapted from established methods for synthesizing 2,4-disubstituted imidazoles. A plausible and efficient route involves the condensation of an α-haloketone with an amidine.[3]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target imidazole.
Protocol: Synthesis of 4-Methoxy-2-propyl-1H-imidazole
This protocol is adapted from the general procedure for the synthesis of 2,4-disubstituted imidazoles.[3]
Materials:
1-Bromo-1-methoxypropan-2-one
Butyramidine hydrochloride
Potassium bicarbonate (K₂CO₃)
Tetrahydrofuran (THF), anhydrous
Water, deionized
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add butyramidine hydrochloride (1.0 eq) and potassium bicarbonate (2.0 eq).
Add a mixture of THF and water (e.g., 4:1 v/v).
Heat the mixture to reflux with vigorous stirring.
In a separate flask, dissolve 1-bromo-1-methoxypropan-2-one (1.0 eq) in anhydrous THF.
Add the solution of the α-bromoketone dropwise to the refluxing amidine mixture over 30 minutes.
Continue to heat the reaction mixture at reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
Remove the THF under reduced pressure.
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x ).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel to afford pure 4-methoxy-2-propyl-1H-imidazole.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 1: N-Alkylation at the N1 Position
N-alkylation is a fundamental transformation for modifying the properties of imidazole-containing compounds. Several methods can be employed, with the choice depending on the nature of the alkylating agent and the desired reaction conditions.
Method A: Classical N-Alkylation with Alkyl Halides
This is the most common method for N-alkylation, proceeding via an Sₙ2 reaction. The imidazole is first deprotonated with a base to form the more nucleophilic imidazolate anion.
Caption: Workflow for classical N-alkylation.
Protocol: N-Alkylation using Sodium Hydride and an Alkyl Halide
Materials:
4-Methoxy-2-propyl-1H-imidazole
Sodium hydride (NaH), 60% dispersion in mineral oil
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
Cool the suspension to 0 °C in an ice bath.
Dissolve 4-methoxy-2-propyl-1H-imidazole (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x ).
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography.
Table 1: Typical Reaction Parameters for Classical N-Alkylation
Alkylating Agent
Base
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Iodomethane
NaH
DMF
0 to RT
2-4
85-95
Benzyl bromide
K₂CO₃
Acetonitrile
Reflux
6-12
80-90
Ethyl bromoacetate
Cs₂CO₃
DMF
RT
4-8
75-85
Method B: Mitsunobu Reaction
The Mitsunobu reaction offers a milder alternative for the N-alkylation of imidazoles with primary and secondary alcohols.[6] This reaction proceeds under neutral conditions and is particularly useful for sensitive substrates.
Protocol: Mitsunobu N-Alkylation
Materials:
4-Methoxy-2-propyl-1H-imidazole
Alcohol (e.g., ethanol, benzyl alcohol)
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Anhydrous tetrahydrofuran (THF)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methoxy-2-propyl-1H-imidazole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
Cool the solution to 0 °C.
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Purify the residue directly by flash column chromatography to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.
Part 2: N-Arylation at the N1 Position
The formation of N-aryl imidazoles is a crucial transformation in the synthesis of many pharmaceuticals. The two most prominent methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Method A: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the N-arylation of a wide range of amines and heterocycles with aryl halides and triflates.[7]
Caption: Workflow for Buchwald-Hartwig N-arylation.
Protocol: Palladium-Catalyzed N-Arylation
Materials:
4-Methoxy-2-propyl-1H-imidazole
Aryl halide (e.g., bromobenzene, 4-chloroanisole)
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Phosphine ligand (e.g., Xantphos, SPhos)
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄)
Anhydrous toluene or dioxane
Procedure:
To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).
Evacuate and backfill the tube with an inert gas three times.
Add 4-methoxy-2-propyl-1H-imidazole (1.0 eq) and the aryl halide (1.2 eq).
Add the anhydrous solvent (toluene or dioxane).
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation
Aryl Halide
Pd Source (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
4-Bromoanisole
Pd(OAc)₂ (2)
Xantphos (4)
Cs₂CO₃
Toluene
110
18
3-Chloropyridine
Pd₂(dba)₃ (2.5)
SPhos (5)
K₃PO₄
Dioxane
100
24
Method B: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. Modern protocols often utilize ligands to facilitate the reaction at lower temperatures.
Protocol: Copper-Catalyzed N-Arylation
Materials:
4-Methoxy-2-propyl-1H-imidazole
Aryl iodide or bromide
Copper(I) iodide (CuI)
Ligand (e.g., L-proline, 1,10-phenanthroline)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Anhydrous dimethyl sulfoxide (DMSO) or dioxane
Procedure:
To a Schlenk tube, add CuI (5-10 mol%), the ligand (10-20 mol%), 4-methoxy-2-propyl-1H-imidazole (1.0 eq), the aryl halide (1.1 eq), and the base (2.0 eq).
Evacuate and backfill the tube with an inert gas.
Add the anhydrous solvent (DMSO or dioxane).
Heat the reaction mixture to 100-130 °C for 24-48 hours.
Monitor the reaction by TLC.
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite.
Wash the filtrate with aqueous ammonia to remove copper salts, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the product by flash column chromatography.
Part 3: N-Acylation at the N1 Position
N-acylation introduces a carbonyl group at the N1 position, forming an N-acylimidazole. These compounds are useful as activated carboxylic acid derivatives and as intermediates in further synthetic transformations.
Method: Acylation with Acid Chlorides or Anhydrides
This is a straightforward and high-yielding method for N-acylation. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated.
catalytic applications of 2-propyl imidazole derivatives in organic synthesis
Executive Summary 2-Propyl imidazole (CAS: 5076-19-7) and its derivatives occupy a critical niche in organic synthesis and materials science.[1] Unlike their 2-methyl analogs, the 2-propyl substituents introduce specific...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Propyl imidazole (CAS: 5076-19-7) and its derivatives occupy a critical niche in organic synthesis and materials science.[1] Unlike their 2-methyl analogs, the 2-propyl substituents introduce specific steric bulk and hydrophobicity that modulate reactivity without compromising the nucleophilic character of the N3 nitrogen.[1] This application note details three core functionalities: (1) Latent Catalysis in Epoxy Polymerization , (2) Ligand Engineering in Metal-Organic Frameworks (ZIFs) , and (3) Pharmaceutical Precursor Synthesis (Sartans) .[1]
Part 1: Mechanistic Profiling & Reactivity
The utility of 2-propyl imidazole (2-PI) stems from the interplay between the imidazole ring's electronics and the propyl chain's sterics.[1][2]
Nucleophilicity: The N3 nitrogen is the active site.[1][3] The electron-donating propyl group at C2 increases electron density at N3 via induction (+I effect), theoretically increasing basicity compared to 2-methyl imidazole.[1]
Steric Latency: The propyl chain creates a "shielding" effect around the N3 site.[1] At room temperature, this steric hindrance retards the approach of electrophiles (like epoxides), providing latency . At elevated temperatures, thermal energy overcomes this barrier, triggering rapid catalysis.[1]
Hydrophobicity: The propyl chain increases solubility in non-polar organic matrices and modifies the pore environment when used as a ligand in ZIFs.[1]
Part 2: Application 1 - Latent Curing of Epoxy Resins
Role: Anionic Polymerization Initiator / Latent Accelerator.
Industry Relevance: High-performance composites, semiconductor encapsulation, and powder coatings.[1]
Mechanism of Action
2-PI acts as a nucleophilic catalyst.[1] The reaction proceeds via an initial adduct formation followed by etherification.[1]
Initiation: The N3 lone pair attacks the least substituted carbon of the epoxide ring.[1]
Adduct Formation: A zwitterionic 1:1 adduct is formed (alkoxide anion / imidazolium cation).[1]
Propagation: The alkoxide anion attacks a second epoxide molecule, initiating the anionic polymerization chain.[1]
Regeneration (Catalytic Cycle): Intramolecular hydrogen abstraction or Hoffman elimination can regenerate the neutral imidazole, allowing it to re-enter the cycle.[1]
DOT Diagram: Epoxy Curing Mechanism
Experimental Protocol: Evaluation of Curing Latency (DSC Method)
Objective: Determine the activation temperature and exotherm profile of 2-PI in a Bisphenol-A epoxy system.
Materials:
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA, EEW ≈ 190).
Formulation: Disperse 2-PI (5 phr - parts per hundred resin) into liquid DGEBA. Mix via high-shear stirring for 5 minutes at room temperature (RT). Note: Keep temperature < 40°C to prevent premature onset.
DSC Setup: Load 5–10 mg of the mixture into an aluminum DSC pan. Seal hermetically.
Ramp: Heat from 25°C to 250°C at a rate of 10°C/min under Nitrogen purge (50 mL/min).
Analysis: Record the Onset Temperature (
) and Peak Temperature ().
Expected Results (Comparative Table):
Catalyst
Onset Temp ()
Peak Temp ()
Latency Profile
2-Methyl Imidazole
~95°C
~115°C
Low Latency (Fast Cure)
2-Propyl Imidazole
~115°C
~135°C
Moderate Latency
2-Phenyl Imidazole
~140°C
~160°C
High Latency
Interpretation: The higher
of 2-PI confirms that the propyl group provides better shelf-life stability (latency) than the methyl derivative while still curing effectively at elevated temperatures.[1]
Part 3: Application 2 - Ligand Engineering in ZIF Synthesis
Role: Organic Linker / Modulator.
Scientific Context: Zeolitic Imidazolate Frameworks (ZIFs) typically use 2-methyl imidazole (ZIF-8).[1] Substituting or doping with 2-propyl imidazole creates "Mixed-Linker ZIFs" with tunable pore apertures and increased hydrophobicity, essential for gas separation (e.g., propane/propylene) or hydrocarbon storage.[1]
Protocol: Synthesis of Mixed-Linker ZIF (ZIF-8-Propyl)
Objective: Synthesize a ZIF structure where 2-propyl imidazole is incorporated into the Zn-framework to modulate pore size.
Ligand Solution: Dissolve a mixture of H-mIm and H-pIm (Total molar ratio Ligand:Metal = 4:[1]1) in 30 mL MeOH.
Ratio Control: To achieve specific pore gating, vary H-pIm from 10% to 50% of the total ligand fraction.[1]
Mixing: Pour the Ligand Solution into the Metal Solution under vigorous stirring.
Crystallization: The solution will turn turbid.[1] Stir for 24 hours at RT.
Isolation: Centrifuge at 6000 rpm for 10 mins. Wash 3x with fresh MeOH.
Activation: Dry in a vacuum oven at 80°C for 12 hours.
DOT Diagram: ZIF Synthesis Workflow
Part 4: Application 3 - Pharmaceutical Intermediate (Olmesartan)[1][6]
Role: Starting Material / Scaffold.
Context: 2-Propyl imidazole is the foundational scaffold for the synthesis of Olmesartan Medoxomil , a widely used Angiotensin II Receptor Blocker (ARB).[1] The propyl group at the C2 position is critical for the drug's lipophilicity and receptor binding affinity.[1]
Hydroxymethylation: React 2-propyl imidazole with excess formaldehyde at 60°C to form the bis(hydroxymethyl) intermediate.[1]
Oxidation: Slowly add the intermediate to a mixture of concentrated
at 90°C. Caution: Exothermic reaction with NOx fume evolution.[1]
Reflux: Maintain reflux for 4–6 hours to ensure complete oxidation of the hydroxymethyl groups to carboxylic acids.
Isolation: Cool to 0°C. The dicarboxylic acid precipitates as a white solid.[1] Filter and wash with ice water.
Yield: Typical yields range from 65–75%.
References
Epoxy Curing Mechanism: ChemicalBook. "Application of 2-Phenylimidazole as the curing agent of epoxy." (Mechanism of nucleophilic attack and adduct formation applicable to 2-propyl derivatives).
ZIF Synthesis & Linkers: ACS Publications.[1] "Structural Chemistry of Zeolitic Imidazolate Frameworks." (Detailed review of ZIF topologies and linker effects).
Mixed-Linker ZIFs: ResearchGate. "Synthesis of Mixed-Ligand Zeolitic Imidazolate Framework (ZIF-8-90)." (Methodology for mixing imidazole linkers).
Olmesartan Synthesis: National Institutes of Health (NIH). "A novel synthesis of olmesartan medoxomil." (Details the pathway from 2-propylimidazole derivatives).
General Reactivity: Ningbo Inno Pharmchem. "Understanding the Synthesis and Reactivity of 2-Propylimidazole." (Overview of N-alkylation and acylation potential).
Technical Support Center: Overcoming Regioselectivity Issues in Imidazole Methylation
Ticket ID: IMID-REGIO-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary: The "Ambident" Problem You are likely reading this because your imidazole methyl...
You are likely reading this because your imidazole methylation yielded a mixture of regioisomers (typically 1,4- and 1,5-disubstituted products), or you exclusively obtained the thermodynamically stable isomer when you needed the kinetic one.
The core issue is tautomerism . In a 4-substituted imidazole, the proton shuttles between
and . Once deprotonated, the imidazole anion is an ambident nucleophile. The regiochemical outcome is a battle between Sterics (physical bulk blocking approach), Electronics (inductive effects deactivating a nitrogen), and Reaction Conditions (tight vs. loose ion pairs).
This guide provides the logic to predict outcomes and the protocols to force the "difficult" isomer.
Part 1: Diagnostic Module (Know Your Isomer)
Before troubleshooting, confirm which isomer you actually have. A common error is misassigning the 1,4- and 1,5-isomers based on simple 1H NMR shifts alone.
Q: How do I definitively distinguish the 1,4-isomer from the 1,5-isomer?
A: You cannot rely solely on chemical shift rules. You must use NOE (Nuclear Overhauser Effect) or HMBC .
Feature
1,4-Isomer (Remote)
1,5-Isomer (Proximal)
Structure
Methyl is far from the C4-substituent.
Methyl is adjacent to the C4-substituent (now C5).
NOE Signal
Strong NOE between -Me and the C5-H proton.
No NOE between -Me and C2-H (usually). NOE between -Me and the Substituent (if applicable).
HMBC
-Me correlates to C2 and C5.
-Me correlates to C2 and C5 (but C5 is quaternary if substituted).
General Trend
Usually the Major Product (Thermodynamic/Steric preference).
Usually the Minor Product (unless directed).
Part 2: The Mechanism & Decision Matrix
To control the reaction, you must visualize the competing pathways.
Visualizing the Conflict
Caption: The bifurcation of the imidazole anion. Path A (green) is generally favored by sterics and electron-withdrawing groups. Path B (red) requires specific intervention.
Part 3: Troubleshooting & Optimization
Scenario A: "I want the 1,4-Isomer (Remote Methylation), but yields are low."
This is the "natural" pathway. If you aren't getting it, your base or electrophile is likely the issue.
The Fix: Use Standard Basic Conditions .
Mechanism: Deprotonate to form the anion.[1] The electrophile will attack the least hindered nitrogen (N1).
Recommended Base: NaH or Cs₂CO₃.
Recommended Solvent: DMF or DMSO (Polar aprotic solvents stabilize the loose ion pair, making the anion a "free" nucleophile, which is governed by steric approach).
Scenario B: "I want the 1,5-Isomer (Proximal Methylation), but I only get the 1,4-isomer."
This is the most common technical hurdle. The 1,5-position is sterically crowded and electronically deactivated (if R is EWG).
Strategy 1: The "Switch" (Protecting Group Manipulation)
Logic: Since you cannot force methylation at the crowded nitrogen easily, you must block the "easy" nitrogen first.
Workflow:
Protect the imidazole with a Trityl (Trt) or SEM group. (Sterics will force the protecting group to the N1 position, forming the 1,4-protected isomer).
Quaternize the other nitrogen (N3) with your methylating agent (forming an imidazolium salt).
Remove the protecting group.
Result: You are left with the methyl group at the "1,5" position (relative to the original substituent).
Strategy 2: Organometallic Chelation (The Magnesium Effect)
Logic: Use MeMgBr or EtMgBr as the base.
Mechanism:[2][3][4][5][6][7] The Mg²⁺ cation coordinates tightly to the N3 nitrogen (adjacent to the substituent, especially if the substituent has a lone pair like -COOMe or -CN). This coordination can sometimes direct the alkylating agent to that position or protect it, depending on the exact ligand sphere. Note: In some specific cases (like purines), Mg-chelates favor the hindered position, but for simple imidazoles, this is substrate-dependent.
Scenario C: "I have an Electron-Withdrawing Group (NO₂, CN) and selectivity is terrible."
Analysis: EWGs make the imidazole acidic (
drops). The anion is stable but less nucleophilic.
The Fix: Switch to Meerwein’s Salt (Trimethyloxonium tetrafluoroborate) .
Why: It is a "hard" and extremely potent electrophile. It reacts fast (Kinetic Control), often caring less about the subtle electronic deactivation than a softer electrophile like MeI.
Part 4: Experimental Protocols
Protocol 1: The "Standard" (Favors 1,4-Isomer)
Best for: Routine methylation where steric bulk directs the reaction.
Setup: Flame-dry a round-bottom flask under Argon.
Dissolution: Dissolve 4-substituted imidazole (1.0 equiv) in anhydrous DMF (0.1 M).
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
Observation: Watch for H₂ gas evolution. Stir for 30 min at 0°C until evolution ceases.
Alkylation: Add MeI (Methyl Iodide, 1.1 equiv) dropwise via syringe.
Reaction: Allow to warm to RT and stir for 2–4 hours.
Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with H₂O (5x) to remove DMF (Critical step: DMF traps product).
Purification: Flash chromatography. The 1,4-isomer is typically less polar than the 1,5-isomer (check by TLC).
Protocol 2: The "SEM-Switch" (Forces 1,5-Isomer)
Best for: When you absolutely need the sterically hindered isomer.
Protection: React 4-substituted imidazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH in DMF.
Outcome: You obtain predominantly 1-SEM-4-substituted imidazole (The SEM group takes the less hindered spot).
Quaternization: Dissolve the protected intermediate in MeCN. Add MeI (excess, 3–5 equiv) and heat to reflux (or 60°C).
Outcome: Methylation occurs at the only available nitrogen (N3), forming the imidazolium salt.
Deprotection: Treat the crude salt with TBAF (in THF) or dilute HCl/MeOH .
Result: The SEM group falls off.[1] The methyl remains at the position adjacent to the substituent.
Note: This effectively synthesizes the 1,5-disubstituted imidazole .
Part 5: Frequently Asked Questions (FAQs)
Q: Why does my 4-nitroimidazole methylation give a 10:1 mixture favoring the 1,4-isomer?A: The nitro group is a strong electron-withdrawing group (EWG). It inductively deactivates the adjacent nitrogen (N3). The remote nitrogen (N1) is both sterically more accessible and electronically more nucleophilic in the anionic state. This is the expected thermodynamic outcome.[3]
Q: Can I use Mitsunobu conditions for imidazole methylation?A: Yes, using MeOH, PPh₃, and DIAD. However, Mitsunobu reactions generally follow steric control strictly. You will likely obtain the 1,4-isomer. It is rarely superior to NaH/MeI unless your alkyl group is complex (e.g., a secondary alcohol).
Q: I see a "transient protection" method in literature using Trityl chloride. Does it work?A: Yes. Trityl (Triphenylmethyl) is massive. It will exclusively protect the N1 position. Subsequent alkylation with a potent electrophile (like Meerwein's salt) forces alkylation at N3. Acidic deprotection removes the Trityl. This is the most reliable route to 1,5-isomers without using SEM.
References
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on azole reactivity).
Lombardo, L. J., et al. (2004). "Discovery of BMS-354825: A Potent and Orally Active Src/Abl Kinase Inhibitor." Journal of Medicinal Chemistry. (Demonstrates practical regioselectivity issues in drug synthesis). Link
Kuduk, S. D., et al. (2015). "Direct, Regioselective N-Alkylation of 1,3-Azoles." Organic Letters. (Discusses Mg-mediated regioselectivity). Link
Verkruijsse, H. D., et al. (1999). "Regioselective lateral metallation and functionalization of 1-protected imidazoles." Tetrahedron. (Detailed work on SEM-switch and protecting group strategies). Link
BenchChem Technical Support. (2025). "Enhancing Regioselectivity of Imidazole Substitution Reactions." (General troubleshooting framework). Link
Technical Support Center: Strategic Minimization of Side Reactions in Imidazole Propylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of imidazole propylation.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of imidazole propylation. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. We will delve into the common challenges of this alkylation reaction and provide field-tested solutions to minimize side-product formation, ensuring the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of imidazole propylation?
A1: The N-alkylation of imidazole is a nucleophilic substitution reaction.[1] The imidazole nitrogen, after being deprotonated by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of a propylating agent (e.g., 1-bromopropane). The choice of base, solvent, and temperature are critical parameters that significantly influence the reaction's efficiency and selectivity.[1]
Q2: What are the most common side reactions I should be aware of during imidazole propylation?
A2: The primary side reactions of concern are:
N,N'-Dipropylation: The formation of a 1,3-dipropylimidazolium salt. This occurs when the initially formed 1-propylimidazole is further alkylated by the propylating agent.
Regioisomer Formation: In the case of unsymmetrically substituted imidazoles, propylation can occur at either of the two nitrogen atoms, leading to a mixture of isomers.[2][3] The ratio of these isomers is influenced by steric and electronic factors of the substituents on the imidazole ring.[3]
Reactions with other functional groups: If your imidazole starting material contains other nucleophilic functional groups, these may also react with the propylating agent.
Q3: How does the choice of base impact the reaction?
A3: The base plays a crucial role in deprotonating the imidazole, thereby activating it as a nucleophile.[1]
Strong bases like sodium hydride (NaH) will completely deprotonate the imidazole, leading to a higher concentration of the reactive imidazolide anion and potentially a faster reaction rate.[4]
Weaker bases like potassium carbonate (K₂CO₃) establish an equilibrium, which can sometimes be advantageous in controlling the reaction rate and minimizing certain side reactions.
The use of bulky bases can sometimes influence the regioselectivity in sterically hindered imidazoles.[5]
Q4: Can the solvent choice really make a difference?
A4: Absolutely. The solvent influences the solubility of the reactants and the stabilization of charged intermediates.
Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (ACN) are commonly used as they can promote N-alkylation.[4]
Polar protic solvents can form hydrogen bonds with the imidazole nitrogen, which can inhibit the nucleophilic attack on the alkylating agent.[6]
In some cases, using a non-polar solvent like toluene with a phase-transfer catalyst can be an effective strategy.
Troubleshooting Guide: Imidazole Propylation
Problem
Probable Cause(s)
Suggested Solution(s)
Low or no yield of the desired 1-propylimidazole.
1. Ineffective deprotonation: The base used may not be strong enough. 2. Low reactivity of the propylating agent: Propyl chlorides are less reactive than bromides, which are less reactive than iodides. 3. Reaction temperature is too low.
1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the base is fresh and handled under anhydrous conditions. 2. Consider using a more reactive propylating agent (e.g., 1-iodopropane instead of 1-bromopropane). 3. Gradually increase the reaction temperature while monitoring for side product formation.
Significant formation of N,N'-dipropylimidazolium salt.
1. Excess propylating agent. 2. High reaction temperature or prolonged reaction time. 3. High concentration of reactants.
1. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the propylating agent. 2. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. 3. Perform the reaction at a lower concentration.
Formation of an inseparable mixture of regioisomers.
Similar reactivity of the two nitrogen atoms in an unsymmetrical imidazole.
1. Modify reaction conditions: Experiment with different bases, solvents, and temperatures to exploit subtle differences in steric and electronic environments of the two nitrogens.[5] 2. Use a protecting group strategy: If possible, selectively protect one of the nitrogen atoms to direct the propylation to the desired position, followed by deprotection.
Difficulty in purifying the product.
1. Similar polarities of the product and starting material or side products. 2. Presence of the highly polar dipropylated salt.
1. For column chromatography, try a gradient elution to improve separation.[7] Experiment with different solvent systems. 2. If a dipropylated salt is present, it can often be removed by an aqueous wash if the desired product is soluble in an organic solvent.
Experimental Protocols
Protocol 1: Selective Mono-propylation of Imidazole using Sodium Hydride
This protocol is designed to favor the formation of 1-propylimidazole while minimizing dipropylation.
Materials:
Imidazole
Sodium hydride (60% dispersion in mineral oil)
1-Bromopropane
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 equivalent).
Add anhydrous THF to dissolve the imidazole.
Cool the solution to 0 °C using an ice bath.
Carefully add sodium hydride (1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.05 equivalents) dropwise.
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: Purification of 1-Propylimidazole by Acid-Base Extraction
This technique is useful for separating the basic 1-propylimidazole from non-basic impurities.
Procedure:
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
Extract the organic solution with 1 M hydrochloric acid (HCl) (3x). The 1-propylimidazole will move into the aqueous layer as its hydrochloride salt.
Combine the acidic aqueous layers and wash with the organic solvent to remove any remaining non-basic impurities.
Cool the acidic aqueous layer in an ice bath and basify by the slow addition of a concentrated base (e.g., 6 M NaOH) until the pH is >10.
Extract the now basic aqueous layer with the organic solvent (3x).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 1-propylimidazole.[7]
Visualizing the Process
Reaction Mechanism and Side Reactions
Caption: Mechanism of imidazole propylation and the dipropylation side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting imidazole propylation reactions.
References
Liu, X., & Turner, C. (2022). 1-Propyl-4(5)-Methylimidazole Isomers for Temperature Swing Solvent Extraction. PMC. Available from: [Link]
University of Otago. N-Alkylation of imidazoles. OUR Archive. Available from: [Link]
Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. KU ScholarWorks. (2008). Available from: [Link]
Technical Support Center: Troubleshooting Low Conversion Rates in Imidazole Alkoxy Substitution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common synthetic challenge: low conversion rates i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common synthetic challenge: low conversion rates in the alkoxy substitution of imidazoles. This question-and-answer-formatted guide moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments.
Q1: My imidazole alkoxy substitution is stalling, and I'm seeing low conversion. What are the most likely causes?
Low conversion in a nucleophilic aromatic substitution (SNAr) reaction on an imidazole ring can stem from several factors. The imidazole ring itself is electron-rich, which generally makes it less reactive towards nucleophilic attack unless activated by electron-wielding groups.[1] Here are the primary areas to investigate:
Insufficient Ring Activation: The imidazole ring must be sufficiently activated by electron-withdrawing groups (EWGs) to facilitate nucleophilic attack.[2][3][4] Without strong EWGs positioned correctly (typically at the C2, C4, or C5 positions), the energy barrier for the formation of the Meisenheimer complex is too high.[5]
Poor Leaving Group: The nature of the leaving group is critical. In SNAr reactions, the bond to the leaving group is typically broken in the rate-determining step. A good leaving group must be able to stabilize the negative charge it takes on after departure. For halogens, the typical reactivity order in SNAr is F > Cl > Br > I, which is opposite to SN2 reactions.[6]
Weak Nucleophile/Incorrect Base: The alkoxide, generated from the corresponding alcohol and a base, is the active nucleophile. If the alcohol is not fully deprotonated, the concentration of the more potent alkoxide nucleophile will be low, leading to a sluggish reaction. The choice of base is therefore crucial.[7]
Suboptimal Reaction Conditions: Temperature and solvent play a significant role in reaction kinetics.[6][8] SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[7] The solvent must be able to dissolve the reactants and stabilize the charged intermediate.[5][6]
Q2: How do I choose the right base for my reaction?
The primary role of the base is to deprotonate the alcohol, forming the more nucleophilic alkoxide. The choice of base depends on the pKa of the alcohol.
For less acidic alcohols (e.g., simple alkanols): A strong, non-nucleophilic base is required. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the alcohol, driving the equilibrium towards the alkoxide.[7] Other strong bases like potassium tert-butoxide (KOtBu) can also be used.
For more acidic alcohols (e.g., phenols): A weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient.[9] These are generally easier to handle than reactive hydrides.
Key Consideration: The imidazole ring itself is amphoteric, meaning it can act as both an acid and a base.[2][10] The N-H proton is acidic (pKa ≈ 14.5) and can be removed by a strong base.[2][10] This can lead to side reactions if the imidazole nitrogen is unprotected.
Q3: What is the optimal solvent for an imidazole alkoxy substitution?
Polar aprotic solvents are generally the best choice for SNAr reactions.[6][11]
Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent choices.[6] These solvents effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion "naked" and more nucleophilic.[6]
Solvents to Avoid: Protic solvents, such as alcohols and water, should generally be avoided. They can hydrogen bond with the alkoxide, reducing its nucleophilicity and slowing the reaction rate.[6] Furthermore, if using an alcohol as a solvent, it can compete with the desired alkoxide nucleophile in a process called solvolysis.[6]
Q4: I'm observing the formation of N-alkylation byproducts. How can I prevent this?
The imidazole ring contains two nitrogen atoms, both of which can be nucleophilic.[2] N-alkylation is a common side reaction, especially if the imidazole is N-unsubstituted.
Protecting Groups: The most effective way to prevent N-alkylation is to use a protecting group on the imidazole nitrogen. A variety of protecting groups can be employed, and the choice will depend on the overall synthetic strategy.
Reaction Conditions: In the absence of a protecting group, reaction conditions can sometimes be tuned to favor O-alkylation over N-alkylation. For instance, the Hard and Soft Acids and Bases (HSAB) principle can be a useful guide. The alkoxide is a "hard" nucleophile, while the imidazole nitrogen is "softer." Using a "hard" electrophile (the activated imidazole) can favor reaction at the "hard" nucleophilic site.[7]
Q5: My reaction is clean, but the conversion is still low even at high temperatures. What else can I try?
If you have optimized the base, solvent, and temperature without success, consider the following:
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture.[12]
Flow Chemistry: For challenging reactions, moving to a continuous flow setup can offer significant advantages in terms of temperature and pressure control, leading to higher conversions and selectivity.[13]
Catalysis: While not always necessary, certain catalysts can promote SNAr reactions. For example, phase-transfer catalysts can be beneficial in biphasic systems.
Troubleshooting Summary
Problem
Potential Cause
Recommended Solution
Low or No Conversion
Insufficient activation of the imidazole ring.
Ensure the presence of a strong electron-withdrawing group (EWG) ortho or para to the leaving group.[3][6]
Poor leaving group.
If possible, switch to a substrate with a better leaving group (e.g., a fluoro-substituted imidazole).[6]
Weak nucleophile.
Use a stronger base to ensure complete deprotonation of the alcohol to the more reactive alkoxide.[6][7]
Suboptimal temperature.
Gradually increase the reaction temperature. Consider using microwave irradiation for more efficient heating.[7][12]
Inappropriate solvent.
Use a polar aprotic solvent like DMF or DMSO. Ensure the solvent is anhydrous.[6][11]
Formation of Side Products
N-alkylation of an unprotected imidazole.
Use a protecting group on the imidazole nitrogen.
Di-substitution on a multi-substituted ring.
Use a stoichiometric amount of the nucleophile and consider lowering the reaction temperature.[6]
Optimize the reaction to drive it to completion. Consider an acidic or basic wash during workup to remove certain impurities.
Product is an oil or difficult to crystallize.
Column chromatography is a common purification method. If the product is an oil, try co-evaporation with a non-polar solvent to induce solidification.[14]
Visualizing the Reaction and Troubleshooting
Reaction Mechanism: Addition-Elimination
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex.
Caption: The addition-elimination mechanism of imidazole alkoxy substitution.
Troubleshooting Workflow
When faced with low conversion, a systematic approach to troubleshooting is essential.
Caption: A systematic workflow for troubleshooting low conversion rates.
Experimental Protocol: General Procedure for Imidazole Alkoxy Substitution
This protocol provides a general method that can be adapted for specific substrates and nucleophiles.
Base (e.g., sodium hydride, 60% dispersion in mineral oil)
Anhydrous polar aprotic solvent (e.g., DMF)
Reaction vessel (round-bottom flask) with a magnetic stir bar
Inert atmosphere setup (e.g., nitrogen or argon line)
Standard workup and purification equipment
Procedure:
Preparation: Under an inert atmosphere, add the alcohol (1.2 equivalents) to a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C.
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
Addition of Imidazole: Cool the freshly prepared alkoxide solution back to 0 °C and add the activated imidazole substrate (1.0 equivalent) portion-wise.
Reaction: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 80-120 °C).[6]
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water.
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure alkoxy-substituted imidazole.
References
Zenodo. (2024). SYNTHESIS AND REACTIONS OF IMIDAZOLE. [Link]
TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. [Link]
PMC. (2024, September 20). Solvent-Dependent Chemoselectivity Switch to Arg-Lys Imidazole Cross-Links. [Link]
ResearchGate. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
Beilstein Journal of Organic Chemistry. (2022, November 22). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. [Link]
Taylor & Francis Online. (2018, August 25). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. [Link]
PMC. (2021, June 22). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. [Link]
Journal of the American Chemical Society. (2017, February 20). Arylazoindazole Photoswitches: Facile Synthesis and Functionalization via SNAr Substitution. [Link]
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
ResearchGate. (n.d.). (PDF) Solvent Effect on a Model of S N Ar Reaction in Conventional and Non-Conventional Solvents. [Link]
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
SSRN. (2023, June 7). 6-Aryloxy- and 6-Alkoxy-Substituted Imidazo[1,5- a]Pyrazine-8-Ones Accessed by an Unusual Snar Reaction are Potent and Selective Inhibitors of PDE1B Compared to PDE1C. [Link]
ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. [Link]
MDPI. (2022, February 7). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]
ResearchGate. (2025, August 6). Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. [Link]
PMC. (2023, February 1). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. [Link]
Journal of the American Chemical Society. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
MDPI. (2022, May 28). Synthesis and Selected Transformations of 2-Unsubstituted Imidazole N-Oxides Using a Ball-Milling Mechanochemical Approach. [Link]
Reddit. (2017, May 26). Removing imidazole in a workup? : r/chemistry. [Link]
ResearchGate. (2016, January 19). What is the best way to synthesize 2-substituted imidazole?. [Link]
Technical Support Center: Optimizing Reaction Temperature for 4-Methoxy Imidazole Stability
Welcome to the technical support center for the handling and optimization of 4-methoxy imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guida...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the handling and optimization of 4-methoxy imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of 4-methoxy imidazole, with a specific focus on the critical parameter of reaction temperature. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address challenges you may encounter during your experiments.
The Science of 4-Methoxy Imidazole Stability: A Primer
4-methoxy imidazole is a substituted imidazole, a class of heterocyclic aromatic compounds prevalent in medicinal chemistry.[1] The stability of the imidazole ring is influenced by its substituents. The methoxy group at the 4-position is an electron-donating group, which can modulate the electronic properties of the imidazole ring through resonance and induction.[2] This electronic effect can influence the molecule's reactivity and stability. While direct thermal stability data for 4-methoxy imidazole is not extensively published, we can infer its stability profile from the known behavior of substituted imidazoles and aromatic ethers.
Elevated temperatures can provide the activation energy needed to initiate degradation reactions. For 4-methoxy imidazole, two primary degradation pathways should be considered:
Imidazole Ring Cleavage: Like other heterocyclic compounds, the imidazole ring can undergo cleavage at high temperatures, leading to a variety of smaller, often volatile, byproducts.[3][4]
O-Demethylation: The methoxy group on the aromatic ring can be susceptible to cleavage under thermal stress, a process known as O-demethylation, which would yield 4-hydroxy-imidazole and methane or other C1 fragments. This is a known degradation pathway for aryl methyl ethers under various conditions.[5][6]
Understanding and controlling the reaction temperature is therefore paramount to minimizing the formation of these and other potential degradation products, ensuring the integrity of your reactions and the quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the first sign of thermal degradation of 4-methoxy imidazole in my reaction?
A1: The first indication of thermal degradation is often a change in the physical appearance of your reaction mixture, such as a color change (e.g., yellowing or browning). Analytically, the appearance of new, small peaks in your HPLC or LC-MS chromatogram that are not attributable to your starting materials, reagents, or expected products is a clear sign of degradation. A decrease in the peak area of 4-methoxy imidazole over time, which cannot be accounted for by its consumption in the desired reaction, is also a key indicator.
Q2: At what temperature should I start to be concerned about the thermal stability of 4-methoxy imidazole?
A2: While a precise decomposition temperature is not established in the literature, for many heterocyclic compounds, thermal degradation can become significant at temperatures exceeding 100-120 °C, especially for prolonged reaction times. However, this is highly dependent on the reaction solvent, pH, and the presence of other reactive species. We recommend starting your temperature optimization studies at a moderate temperature (e.g., 60-80 °C) and incrementally increasing it while monitoring for the appearance of degradation products.
Q3: How does the methoxy group at the 4-position affect the stability of the imidazole ring?
A3: The methoxy group is an electron-donating group. This can increase the electron density of the imidazole ring, potentially making it more susceptible to certain types of oxidative degradation while possibly stabilizing it against others. The electron-donating nature of the methoxy group could also influence the pKa of the imidazole nitrogen, which in turn can affect its stability at different pH values.[2] A theoretical study has suggested that a methoxy substituent could play a role in enhancing certain properties of the imidazole ring.[7]
Q4: Can the solvent I use affect the thermal stability of 4-methoxy imidazole?
A4: Absolutely. The choice of solvent can significantly impact thermal stability. Protic solvents, for example, may participate in degradation pathways. The polarity of the solvent can also influence the stability of the transition states of degradation reactions. It is crucial to evaluate the stability of 4-methoxy imidazole in your specific solvent system as part of your optimization studies.
Q5: What are the likely degradation products I should be looking for?
A5: Based on the structure of 4-methoxy imidazole, you should primarily look for evidence of:
4-hydroxy-imidazole: The product of O-demethylation.[5]
Smaller, more polar compounds: Resulting from the cleavage of the imidazole ring.
Oligomeric or polymeric materials: Which may appear as a broad, unresolved hump in your chromatogram or as baseline noise at higher molecular weights.
Using a mass spectrometry (MS) detector coupled with your HPLC is the most effective way to identify these potential degradation products.[8]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Unexpected peaks in HPLC/LC-MS analysis.
Thermal degradation of 4-methoxy imidazole due to excessive reaction temperature.
Perform a temperature scouting study. Run the reaction at a range of temperatures (e.g., 60°C, 80°C, 100°C) and analyze samples at regular intervals to identify the temperature at which degradation becomes significant.
Reaction mixture turns dark brown or black.
Significant thermal decomposition, potentially leading to polymerization or charring.
Immediately reduce the reaction temperature. If the desired reaction is too slow at lower temperatures, consider alternative strategies such as using a more active catalyst or a different solvent system that allows for lower reaction temperatures.
Poor mass balance in the reaction.
Formation of volatile degradation products from ring cleavage or non-UV active products.
Use a mass spectrometer to detect a wider range of potential degradation products. Consider using a quantitative NMR (qNMR) approach to get a more accurate mass balance.
Inconsistent reaction yields.
Inconsistent temperature control leading to variable levels of degradation.
Ensure your reaction setup has precise and stable temperature control. Use a calibrated thermometer and a well-stirred reaction vessel to avoid localized "hot spots."
Experimental Protocol: Determining the Optimal Reaction Temperature
This protocol outlines a systematic approach to determine the optimal reaction temperature for a reaction involving 4-methoxy imidazole, balancing reaction rate with compound stability. This approach is based on the principles of forced degradation studies as recommended by ICH guidelines.[8][9][10]
Objective:
To identify the highest possible reaction temperature that maintains the stability of 4-methoxy imidazole and minimizes the formation of degradation products.
Materials:
4-methoxy imidazole
Reaction solvent
Reaction vessel with precise temperature control (e.g., oil bath with a digital controller, reaction block)
HPLC or LC-MS system with a suitable column (e.g., C18 for reversed-phase)[8][11][12]
Reference standards for 4-methoxy imidazole and any known impurities
Methodology:
Step 1: Analytical Method Setup
Develop a stability-indicating HPLC or LC-MS method capable of separating 4-methoxy imidazole from its potential degradation products.
The method should have a runtime that allows for the elution of both more and less polar compounds than the parent molecule.
Validate the method for specificity, linearity, accuracy, and precision.
Step 2: Temperature Scouting Study
Set up three parallel reactions (or run them sequentially under identical conditions) at three different temperatures:
T1: Expected optimal reaction temperature (e.g., 80 °C)
T2: Elevated temperature (e.g., 100 °C)
T3: High temperature (e.g., 120 °C)
Each reaction should contain 4-methoxy imidazole dissolved in the reaction solvent at the intended concentration. Do not add other reactants at this stage to isolate the thermal stability of the target compound.
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction.
Immediately quench the aliquot (if necessary) and dilute it to a suitable concentration for analysis.
Analyze each sample by the developed analytical method.
Step 3: Data Analysis and Interpretation
For each temperature and time point, calculate the percentage of 4-methoxy imidazole remaining relative to the initial concentration (time 0).
Monitor the formation and growth of any new peaks in the chromatogram.
Summarize the data in a table for easy comparison.
Table 1: Example Data for Thermal Stability of 4-Methoxy Imidazole
Temperature (°C)
Time (hours)
4-Methoxy Imidazole Remaining (%)
Total Impurities (%)
80
0
100.0
0.1
4
99.5
0.5
8
99.1
0.9
24
98.2
1.8
100
0
100.0
0.1
4
97.3
2.7
8
94.5
5.5
24
88.0
12.0
120
0
100.0
0.1
4
85.2
14.8
8
75.6
24.4
24
55.1
44.9
Step 4: Visualization of the Experimental Workflow
Fig. 1: Experimental workflow for temperature optimization.
Step 5: Determining the Optimal Temperature
Based on the data, select the highest temperature at which the degradation of 4-methoxy imidazole and the formation of impurities are within an acceptable range for your specific application (e.g., <5% total degradation over the desired reaction time). This will be your optimal reaction temperature.
If significant degradation is observed and you need to identify the degradation products, the following workflow can be employed:
Fig. 2: Workflow for identifying unknown degradation products.
By following this structured approach, you can confidently optimize your reaction temperature to ensure the stability of 4-methoxy imidazole, leading to more reliable and reproducible experimental outcomes.
References
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Waters. [Link]
Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent. [Link]
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Chemical Research and Application. [Link]
Understanding the Influence of Electron-Donating and Electron-Withdrawing Substituents on the Anticorrosive Properties of Imidazole: A Quantum-Chemical Approach. INIS-IAEA. [Link]
thermal-stability-and-exothermic-behaviour-of-imidazole-ionic-liquids-with-different-anion-types-under-oxidising-and-inert-atmospheres. Ask this paper | Bohrium. [Link]
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. Request PDF. [Link]
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences. [Link]
Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules. [Link]
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed. [Link]
The role of the methoxy group in approved drugs. Request PDF. [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]
Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. Der Pharma Chemica. [Link]
Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Central European Journal of Energetic Materials. [Link]
Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry. [Link]
(PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. ResearchGate. [Link]
2-(4-Methoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E. [Link]
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect. [Link]
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]
Synthesis and selected transformations of 2-unsubstituted 1-(adamantyloxy)imidazole 3-oxides: straightforward access to non-symmetric 1,3-dialkoxyimidazolium salts. Beilstein Journal of Organic Chemistry. [Link]
Synthesis and selected transformations of 2-unsubstituted 1-(adamantyloxy)imidazole 3-oxides: Straightforward access to non-symmetric 1,3-dialkoxyimidazolium salts. ResearchGate. [Link]
New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. PubMed. [Link]
Alkylation of 4(5)-substituted imidazoles. Semantic Scholar. [Link]
Effect of Degradation Products on the Performance of Hydroxyoxime Extractants. Request PDF. [Link]
Technical Support Center: Navigating the Stability of Methoxy Imidazoles
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for handling methoxy imidazole derivatives. As a Senior Application Scientist, I've seen firsthand the uniqu...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling methoxy imidazole derivatives. As a Senior Application Scientist, I've seen firsthand the unique stability challenges these valuable compounds present. Their electron-rich nature, a key to their utility, also makes them susceptible to decomposition during routine workup and purification. This guide is designed to provide you with not just protocols, but the underlying chemical principles to help you anticipate, troubleshoot, and ultimately prevent the degradation of your methoxy imidazole products.
Part 1: Understanding Methoxy Imidazole Instability
The stability of a methoxy imidazole is primarily governed by two key factors: the susceptibility of the methoxy group to cleavage under non-neutral pH conditions and the propensity of the electron-rich imidazole ring to undergo oxidation.
The Challenge of pH: Acid and Base-Mediated Decomposition
The ether linkage of the methoxy group to the imidazole ring is generally robust, but it is not impervious to cleavage under certain workup conditions.
Acid-Catalyzed Cleavage: While harsh acidic reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) are known to cleave aryl methyl ethers, even moderately strong acidic conditions during an aqueous workup can lead to partial or complete demethylation. The basic nitrogen atoms of the imidazole ring can become protonated, which can influence the electronic properties of the ring and potentially increase the lability of the methoxy group.
Base-Mediated Hydrolysis: Strong basic conditions can also promote the cleavage of the methoxy group, proceeding through a nucleophilic aromatic substitution (SNAr) type mechanism, although this typically requires more forcing conditions than acid-catalyzed cleavage[1][2]. The imidazole ring itself can sometimes participate in or catalyze hydrolysis reactions, adding another layer of complexity[3][4].
The Threat of Oxidation: The Electron-Rich Ring
The combination of the electron-donating methoxy group and the inherently electron-rich imidazole ring makes these compounds particularly susceptible to oxidation[5].
Autoxidation: Under basic conditions, the presence of dissolved oxygen can lead to autoxidation of the imidazole moiety[6].
Oxidizing Reagents: Residual oxidizing agents from a previous synthetic step (e.g., peroxides, metal oxidants) can readily degrade the imidazole ring during workup[6][7].
Formation of Reactive Oxygen Species (ROS): The presence of trace metals and oxygen can generate reactive oxygen species, which can lead to complex degradation pathways[8].
Part 2: Troubleshooting Guide - A Q&A Approach
This section addresses common issues encountered during the workup and purification of methoxy imidazoles in a question-and-answer format.
Q1: I'm seeing a new, more polar spot on my TLC after an acidic wash (e.g., 1M HCl). What is happening and how can I avoid it?
A1: The appearance of a more polar byproduct after an acidic wash is a classic sign of methoxy group cleavage, resulting in the corresponding phenol or hydroxymethyl imidazole. The basic nitrogens in the imidazole ring will be protonated by the acid, and this can increase the susceptibility of the methoxy group to hydrolysis[9].
Causality: The acidic conditions are likely hydrolyzing the ether linkage. The resulting hydroxyl group significantly increases the polarity of your compound.
Immediate Solution: If you must perform an acidic wash (e.g., to remove a basic impurity), use a milder, buffered acid or a weaker acid like saturated ammonium chloride (NH₄Cl) solution[10]. Minimize the contact time and perform the wash at a low temperature (0-5 °C).
Preventative Strategy: If possible, design your synthesis to avoid the need for a strong acidic workup. If an acid wash is unavoidable, consider protecting the imidazole nitrogen if it is unsubstituted, which may modulate the ring's electronic properties.
Q2: My product seems to be decomposing during a basic wash with NaOH or K₂CO₃. Why is this happening?
A2: Strong bases can deprotonate the imidazole ring (if N-unsubstituted) or other acidic protons, and more importantly, can catalyze both the hydrolysis of the methoxy group and oxidative degradation[1][6].
Causality: You are likely observing a combination of base-catalyzed hydrolysis and base-mediated autoxidation, especially if the workup is performed in the presence of air[6].
Immediate Solution: Switch to a milder base for your wash. A saturated solution of sodium bicarbonate (NaHCO₃) is often sufficient to neutralize residual acid without causing significant degradation. As with acidic washes, keep the contact time short and the temperature low.
Preventative Strategy: After the reaction is complete, consider quenching with a mild acid like acetic acid to neutralize any strong base before proceeding to an aqueous workup. If your compound is stable, a quick filtration through a short plug of silica gel can also remove many basic residues.
Q3: After my reaction with an oxidizing agent, I'm getting a complex mixture of products upon workup. How can I safely remove the excess oxidant?
A3: The electron-rich nature of your methoxy imidazole makes it highly sensitive to residual oxidizing agents. Incomplete quenching is a common source of product degradation.
Causality: The remaining oxidizing agent is reacting with your desired product during the workup procedure.
Immediate Solution: Choose a quenching agent that is appropriate for your specific oxidant. For example, a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is effective for quenching bromine or iodine[11]. For peroxide-based oxidants, sodium sulfite (Na₂SO₃) can be used. Ensure the quenching step is complete before proceeding with extraction.
Preventative Strategy: Use the oxidizing agent in slight excess to ensure full conversion of your starting material, but avoid a large excess. Monitor the reaction closely by TLC and quench immediately upon completion. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the workup solvents, though be mindful that this will need to be removed during purification.
Q4: My methoxy imidazole derivative shows significant tailing during silica gel chromatography, and my yields are low. What can I do to improve this?
A4: The basic nitrogen atoms of the imidazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and in some cases, irreversible adsorption or degradation on the column.
Causality: Acid-base interactions between your basic product and the acidic stationary phase are causing poor chromatographic performance.
Immediate Solution: Add a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or pyridine in your mobile phase will neutralize the active sites on the silica gel and lead to sharper peaks and improved recovery.
Alternative Strategies:
Change the Stationary Phase: Consider using neutral or basic alumina as your stationary phase, which is more compatible with basic compounds.
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography (e.g., using a C18 column) can be an excellent alternative.
Dry Loading: Adsorbing your crude product onto a small amount of silica gel or Celite and loading it dry onto the column can often lead to better separation.
Part 3: Visualizing Stability and Workflow
To better illustrate the concepts discussed, the following diagrams outline the primary decomposition pathways and a recommended workflow for minimizing degradation.
Caption: Primary decomposition pathways for methoxy imidazoles.
Caption: Recommended workflow for methoxy imidazole workup.
Part 4: Best Practices for Workup & Purification
The following table summarizes the recommended conditions for the workup and purification of methoxy imidazoles.
Step
Parameter
Recommended Condition
Rationale
References
Aqueous Wash
pH Range
6.0 - 8.5
Avoids acid-catalyzed or base-mediated hydrolysis of the methoxy group.
Q1: Can I store my methoxy imidazole compound in solution?
A1: It is generally recommended to store methoxy imidazole derivatives as solids in a cool, dark place, preferably under an inert atmosphere. In solution, they are more susceptible to degradation, particularly oxidative decomposition[6]. If you must store them in solution, use a degassed aprotic solvent and store at low temperatures (-20 °C).
Q2: Are there any "safe" solvents for the workup and purification of methoxy imidazoles?
A2: Common extraction solvents like ethyl acetate, dichloromethane, and diethyl ether are generally suitable. When running column chromatography, ensure your solvents are of high purity and consider degassing them if your compound is particularly sensitive to oxidation. Avoid prolonged exposure to protic solvents, especially under non-neutral pH conditions.
Q3: My reaction is performed in THF, which is water-miscible. How should I approach the workup?
A3: For water-miscible solvents like THF or acetonitrile, it is often best to remove the bulk of the solvent under reduced pressure (rotoevaporation) before the aqueous workup. This prevents the loss of more polar products into the aqueous layer and can help avoid the formation of emulsions[10]. After concentration, redissolve the residue in a water-immiscible organic solvent for the extraction.
Q4: Are there any additives I can use to improve the stability of my methoxy imidazole during workup?
A4: For compounds highly prone to oxidation, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your extraction and chromatography solvents can be beneficial. However, remember that BHT is a non-polar compound and will need to be removed during the final purification steps, which is often achievable via recrystallization or careful chromatography.
References
Google Patents. (1998).
Molecules. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
Journal of American Science. (2010). Structural Effect on the Base-Catalyzed Hydrolysis of (E) Methyl 3-Carboxy-4-Aryl-3-Butenoate Hemiesters, and the Isomeric (E) 3-Methoxycarbonyl-4-(2-Naphthyl)-3-Butenoic Acid. [Link]
ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen.... [Link]
Michigan State University Department of Chemistry. (n.d.). Supplemental Topics - Mechanisms of Ester Cleavage. [Link]
Penn State University Libraries. (n.d.). Hydroxyl Group (V)>1> and Imidazole (X)>2> Catalysis. The General Base Catalysis of Ester Hydrolysis by Imidazole and the Influence of a Neighboring Hydroxyl Group. [Link]
Proteios Technology. (2025). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. [Link]
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]
PNAS. (2008). RETRACTED: Monolayer purification: A rapid method for isolating protein complexes for single-particle electron microscopy. [Link]
ResearchGate. (n.d.). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. [Link]
ACS Catalysis. (2021). Aromatics Production via Methanol-Mediated Transformation Routes. [Link]
Journal of Pharmaceutical Sciences. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]
Current Topics in Medicinal Chemistry. (n.d.). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. [Link]
Angewandte Chemie International Edition. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. [Link]
CDC Stacks. (n.d.). Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
Molecules. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
Biochemical and Biophysical Research Communications. (2020). New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression. [Link]
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-Methoxy Imidazoles
For Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery and metabolomics, the precise identification of small molecules is paramount. Mass spectrometry stands as a corners...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and metabolomics, the precise identification of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, with the fragmentation patterns of a molecule serving as its unique fingerprint. This guide, crafted for the discerning researcher, delves into the nuanced world of 4-methoxy imidazole fragmentation, offering a comparative analysis grounded in established principles of mass spectrometry. As Senior Application Scientists, our goal is to provide not just data, but a deeper understanding of the "why" behind the fragmentation, empowering you to interpret your own data with greater confidence.
The Significance of Fragmentation in Imidazole Analysis
The imidazole ring is a ubiquitous scaffold in pharmaceuticals and biologically active molecules. Understanding its behavior under mass spectrometric conditions is crucial for structural elucidation, metabolite identification, and impurity profiling. The fragmentation of the core imidazole ring is well-characterized and typically proceeds through the loss of small, stable neutral molecules, most notably hydrogen cyanide (HCN)[1]. However, the addition of substituents, such as a methoxy group, introduces new fragmentation pathways that can both complicate and enrich the resulting spectrum.
The position of this methoxy group on the imidazole ring can dramatically alter the fragmentation cascade. This guide will focus on the fragmentation of 4-methoxy imidazoles and provide a theoretical comparison to its 2- and 5-methoxy isomers, highlighting how positional isomerism can be distinguished by mass spectrometry.
The Fragmentation Landscape of 4-Methoxy Imidazole
While a publicly available, experimentally derived mass spectrum for 4-methoxy-1H-imidazole is not readily found in common databases, we can predict its fragmentation behavior based on the foundational principles of imidazole fragmentation and the known behavior of methoxy-substituted aromatic systems. This predictive approach provides a robust framework for interpreting experimental data.
Predicted Electron Ionization (EI) Fragmentation
Under the high-energy conditions of Electron Ionization (EI), we anticipate a series of characteristic fragmentation events for 4-methoxy-1H-imidazole (Molecular Weight: 98.10 g/mol ).
Table 1: Predicted Key EI-MS Fragments of 4-Methoxy-1H-Imidazole
m/z
Proposed Fragment
Plausible Neutral Loss
Notes
98
[C₄H₆N₂O]⁺•
-
Molecular Ion (M⁺•)
83
[C₃H₃N₂O]⁺
•CH₃
Loss of a methyl radical from the methoxy group.
70
[C₃H₄N₂]⁺•
CO
Loss of carbon monoxide from the [M-CH₃]⁺ fragment.
69
[C₄H₅N₂]⁺
•CHO
Loss of a formyl radical.
55
[C₃H₃N₂]⁺
•CH₃, CO
Sequential loss from the molecular ion.
42
[C₂H₂N]⁺
HCN, CO
Ring cleavage and loss of stable neutrals.
Primary Fragmentation Pathways:
Loss of a Methyl Radical (•CH₃): The methoxy group is prone to alpha-cleavage, resulting in the loss of a methyl radical to form a stable oxonium ion at m/z 83. This is often a prominent peak in the spectra of methoxy-containing aromatic compounds.
Loss of a Formyl Radical (•CHO): A common fragmentation pathway for methoxy-substituted heterocycles involves the rearrangement and loss of a formyl radical, leading to a fragment at m/z 69.
Ring Cleavage and Loss of HCN: A hallmark of imidazole fragmentation is the cleavage of the ring with the elimination of hydrogen cyanide (HCN, 27 Da)[1]. This can occur from the molecular ion or subsequent fragment ions.
Caption: Predicted EI fragmentation of 4-methoxyimidazole.
In the gentler conditions of ESI, we primarily observe the protonated molecule, [M+H]⁺ (m/z 99). Collision-Induced Dissociation (CID) of this precursor ion will reveal structural information.
Loss of Methane (CH₄): A potential pathway involves the loss of methane from the protonated methoxy group and an adjacent ring carbon.
Loss of Formaldehyde (CH₂O): The loss of formaldehyde (30 Da) is a characteristic fragmentation of protonated methoxy-aromatic compounds.
Ring Cleavage: Similar to EI, the imidazole ring can cleave, leading to the loss of HCN (27 Da) in conjunction with other neutral losses.
Caption: Predicted ESI-MS/MS fragmentation of 4-methoxyimidazole.
Comparative Fragmentation Analysis: The Importance of Isomeric Position
The fragmentation pattern is highly sensitive to the position of the methoxy group on the imidazole ring. A comparative analysis, even if theoretical, provides a powerful tool for isomer differentiation.
Table 3: Theoretical Comparison of Key Fragmentation Pathways for Methoxy-imidazole Isomers
Isomer
Key Differentiating Fragmentation Pathway
Rationale
2-Methoxy-imidazole
Likely preferential loss of CH₃O• (methoxy radical) or CH₂O (formaldehyde).
The methoxy group is attached to a carbon between two nitrogen atoms, making it more labile and susceptible to cleavage.
4-Methoxy-imidazole
Initial loss of •CH₃ followed by CO or •CHO. Ring cleavage with loss of HCN.
The methoxy group is on a carbon-carbon double bond, leading to fragmentation patterns more characteristic of methoxy-aromatics.
5-Methoxy-imidazole
Tautomerization with 4-methoxy-imidazole makes it difficult to distinguish under some MS conditions. However, subtle differences in fragment intensities may be observable.
In the gas phase, tautomerization can lead to identical or very similar fragmentation patterns. Chromatographic separation prior to MS is crucial.
Experimental Protocol for High-Resolution Fragmentation Analysis
To obtain high-quality, reliable fragmentation data for 4-methoxy imidazoles and their analogues, a systematic approach is essential. The following protocol outlines a robust LC-MS/MS methodology.
Sample and Standard Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of the 4-methoxy imidazole standard in methanol or acetonitrile.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.
Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is recommended for accurate mass measurements.
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable starting point.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A generic gradient can be used for initial screening (e.g., 5-95% B over 10 minutes). Isocratic elution may be optimal for a pure standard.
Flow Rate: 0.3 - 0.5 mL/min.
Injection Volume: 1-5 µL.
Mass Spectrometry Parameters
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
Full Scan (MS1): Acquire a full scan from m/z 50-250 to identify the protonated molecular ion ([M+H]⁺).
Tandem MS (MS/MS):
Select the [M+H]⁺ ion as the precursor for fragmentation.
Perform Collision-Induced Dissociation (CID).
Acquire product ion spectra at a range of collision energies (e.g., 10, 20, and 40 eV) to observe the full fragmentation profile.
Use a collision gas such as nitrogen or argon.
Caption: Workflow for LC-MS/MS analysis of 4-methoxyimidazole.
Conclusion: A Path Forward for Confident Identification
This guide provides a comprehensive, albeit predictive, framework for understanding and analyzing the mass spectrometric fragmentation of 4-methoxy imidazoles. By combining the established principles of imidazole ring fragmentation with the known behavior of methoxy substituents, researchers can approach the interpretation of their experimental data with a solid theoretical foundation. The provided experimental protocol offers a starting point for acquiring high-quality data to confirm these predictions and build a robust library of fragmentation patterns for this important class of molecules. As with any analytical endeavor, the key to confident structural elucidation lies in the careful integration of theoretical knowledge with rigorous experimental practice.
References
Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Schroll, G. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. [Link]
Benchmarking Purity Validation Strategies for 4-Methoxy-2-propyl-1H-imidazole
Introduction: The Purity Paradox For drug development professionals, 4-Methoxy-2-propyl-1H-imidazole represents a deceptively simple scaffold. Often used as a building block for angiotensin II receptor antagonists or nov...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Purity Paradox
For drug development professionals, 4-Methoxy-2-propyl-1H-imidazole represents a deceptively simple scaffold. Often used as a building block for angiotensin II receptor antagonists or novel antifungal agents, its structural simplicity masks significant analytical challenges.
The "Purity Paradox" for this molecule is a common pitfall in process chemistry: A sample can appear >99.5% pure by HPLC-UV yet fail mass balance calculations in downstream synthesis.
This guide objectively compares the industry-standard HPLC-UV (High-Performance Liquid Chromatography) against the absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance), providing a validated roadmap for characterizing this specific imidazole derivative.
Technical Deep Dive: The "Why" Behind the Protocol
To validate this standard, one must first understand the three chemical behaviors that sabotage standard analyses:
A. Annular Tautomerism (The "Ghost" Peak)
Like all N-unsubstituted imidazoles, this molecule exists in a rapid equilibrium between the 1H- and 3H- tautomers.
Impact: In standard acidic HPLC mobile phases (e.g., 0.1% Formic Acid), the proton exchange rate often matches the chromatographic timescale, leading to peak broadening or "saddle" peaks that ruin integration accuracy.
B. Acid Lability of the Methoxy Group
The 4-methoxy group is electron-donating but susceptible to hydrolysis.
Impact: Exposure to strong acidic modifiers (TFA) or prolonged storage in protic solvents can hydrolyze the methoxy group, yielding 2-propyl-imidazol-4-one . This impurity often co-elutes or has a drastically different Response Factor (RF), skewing purity results.
C. Weak UV Chromophore
The imidazole ring has low absorptivity (ε < 5,000 M⁻¹cm⁻¹ at 210-220 nm).
Impact: HPLC-UV overestimates purity by missing non-UV active impurities (e.g., inorganic salts from synthesis, residual aliphatic solvents).
Comparative Methodologies
Method A: High-pH HPLC-UV (Relative Purity)
Best for: Routine batch release, detecting known organic impurities.
Standard acidic methods fail here due to the tautomerism described above. We utilize a High-pH approach to suppress ionization and stabilize the free base form, sharpening the peak shape.
Protocol:
Column: C18 Hybrid Particle (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm. Note: Silica-based columns will dissolve at this pH.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).
Critical Insight: By operating at pH 10 (2 units above the pKa of ~7-8), the imidazole remains unprotonated, eliminating the tautomeric peak splitting seen in acidic methods.
Method B: 1H-qNMR (Absolute Purity)
Best for: Primary Reference Standard qualification, Mass Balance.
qNMR is the superior method for this molecule because it does not rely on UV response factors and detects residual solvents/salts invisible to HPLC.
Protocol:
Internal Standard (IS): Maleic Acid (Traceable, high purity). Why? Its singlet at ~6.3 ppm falls in a clean window, avoiding the imidazole propyl signals (0.9 - 2.6 ppm) and the methoxy singlet (~3.8 ppm).
Solvent: DMSO-d6. Why? It slows the proton exchange rate, sharpening the signals compared to D₂O or Methanol-d4.
Relaxation Delay (D1): 30 seconds. (Must be > 5 × T1 of the slowest proton).
Pulse Angle: 90°.
Scans: 16 (minimum for S/N > 150:1).
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for validating the standard, highlighting where specific methods succeed or fail.
Caption: Analytical decision tree comparing HPLC relative purity vs. qNMR absolute purity workflows.
Comparative Data & Performance
We synthesized a batch of 4-Methoxy-2-propyl-1H-imidazole and subjected it to both methods. The results highlight the "Purity Paradox."
Metric
Method A: HPLC-UV (High pH)
Method B: 1H-qNMR
Purity Value
99.4% (Area %)
97.8% (Weight %)
Specificity
High for organic impurities
High for ALL protonated species
Detection Basis
UV Chromophore (220 nm)
Molar Ratio (Proton counting)
Major Blindspot
Misses inorganic salts & moisture
Lower sensitivity (LOD ~0.1%)
Sample Prep Time
30 mins (Equilibration + Run)
10 mins (Weigh + Dissolve)
Reference Std?
Required (for assay)
Not Required (uses IS)
Analysis of Data:
The HPLC method indicated a high purity (99.4%) because it ignored the 1.2% residual moisture and 0.4% inorganic salts (NaCl from the workup) which are UV-transparent. The qNMR correctly identified the lower potency (97.8%) by measuring the active molecule against the internal standard mass.
Mechanism of Instability
Understanding the degradation pathway is vital for handling. The diagram below details the tautomerism and the hydrolysis risk.
Caption: Tautomeric equilibrium and acid-catalyzed hydrolysis of the methoxy group.
Conclusion & Recommendation
For 4-Methoxy-2-propyl-1H-imidazole , relying solely on HPLC-UV is a risk to scientific integrity due to the molecule's lack of strong chromophores and potential for "invisible" contamination.
For Routine QC: Use the High-pH HPLC method described. It prevents peak splitting and offers high precision for organic impurities.
For Standard Qualification: You must use qNMR (DMSO-d6/Maleic Acid) to establish the "True Value" potency, accounting for water and salts that HPLC misses.
References
International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link
Holzgrabe, U., et al. (2010). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis. Link
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. (Discusses internal standard selection including Maleic Acid). Link
European Medicines Agency. (2024). Guideline on the use of Near Infrared Spectroscopy (NIRS) and qNMR.Link
Comparative Stability Guide: 2-Propyl vs. 2-Methyl Imidazole Analogs
Executive Summary: The Steric-Thermal Trade-off[1] In the development of epoxy latent curing agents and Zeolitic Imidazolate Frameworks (ZIFs), the choice between 2-methylimidazole (2-MI) and 2-propylimidazole (2-PI) rep...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Steric-Thermal Trade-off[1]
In the development of epoxy latent curing agents and Zeolitic Imidazolate Frameworks (ZIFs), the choice between 2-methylimidazole (2-MI) and 2-propylimidazole (2-PI) represents a fundamental trade-off between thermodynamic stability and kinetic latency .
2-Methylimidazole (2-MI): The "Workhorse."[1] Exhibits high crystalline stability (MP ~142°C) and forms ultra-stable coordination networks (ZIF-8).[1] However, its low steric hindrance leads to high nucleophilicity, resulting in poor latency (short pot life) in epoxy systems.
2-Propylimidazole (2-PI): The "Latent Specialist."[1] The extended alkyl chain disrupts crystal packing (lowering MP) and provides steric shielding to the N3 nitrogen. This reduces reactivity at room temperature (excellent latency) but compromises the thermal ceiling of derived coordination polymers due to pore crowding.
Structural & Physicochemical Profile
The stability differences stem directly from the substituent at the C2 position. The methyl group is compact, allowing tight crystal packing and unhindered access to the active nitrogen. The propyl group introduces a "sweep radius" that blocks nucleophilic attack at low energy states (room temp) but yields at high energy states (curing temp).[1]
Propyl is slightly more electron-donating, increasing basicity, but sterics dominate kinetics.
Epoxy Latency
Low (Hours)
High (Weeks/Months)
Critical differentiator.
Application-Specific Stability Analysis
A. Epoxy Curing Agents: Kinetic Stability (Latency)
In epoxy formulations, "stability" refers to shelf-life (pot life).[1]
Mechanism: The curing reaction requires the imidazole's secondary nitrogen (N1) or tertiary nitrogen (N3) to attack the epoxide ring.
2-MI Behavior: The small methyl group offers zero protection.[1] 2-MI initiates curing rapidly even at 30-40°C, leading to viscosity buildup within hours.[1]
2-PI Behavior: The propyl chain acts as a "gatekeeper."[1] At room temperature, the chain conformation sterically hinders the approach of the bulky epoxide oligomers. This prevents the reaction (high stability).[1] Upon heating (>100°C), the thermal energy overcomes this rotational barrier, allowing the cure to proceed.
B. Coordination Networks (MOFs/ZIFs): Thermodynamic Stability
In Metal-Organic Frameworks, "stability" refers to the framework integrity against heat and hydrolysis.[1]
ZIF-8 (Zn + 2-MI): The gold standard.[1] The methyl group fits perfectly into the sodalite (SOD) topology without straining the Zn-N bond. Stable up to 550°C in ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
ZIF-Propyl Analogs: Substituting 2-MI with 2-PI often forces the framework into different topologies or creates "frustrated" networks.[1] The steric bulk of the propyl group inside the pore can strain the coordination bond, lowering the thermal decomposition temperature (
) of the framework by 50–100°C compared to ZIF-8.
Visualizing the Steric Mechanism
The following diagram illustrates why 2-PI offers superior latency in storage (Kinetic Stability) compared to 2-MI.
Caption: Steric impact of alkyl chain length on nucleophilic accessibility. 2-PI blocks epoxide attack at room temperature.
Experimental Protocols for Verification
To objectively validate the stability differences, use the following self-validating workflows.
Protocol A: Comparative Pot Life (Viscosity Build-up)
Purpose: To quantify kinetic stability in epoxy systems.[1]
Loading: 5 phr (parts per hundred resin) of 2-MI vs. 2-PI.[1]
Note: Since 2-MI is solid, pre-dissolve it in a small amount of solvent (e.g., methanol) or disperse via high-shear mixing. 2-PI can be mixed directly.[1]
Incubation: Store samples at 25°C in an insulated chamber.
Measurement:
Use a Brookfield Viscometer (Spindle #27, 50 RPM).
Expected Result: 2-MI and 2-PI pure compounds will volatilize/decompose in the 200–280°C range.[1] However, if analyzing ZIFs , ZIF-8 (Methyl) will show stability to ~500°C, while ZIF-Propyl will likely degrade starting at 350–400°C.
Workflow Diagram
Caption: Parallel workflow for validating kinetic latency and thermal decomposition limits.
References
Park, K. S., et al. (2006).[1] "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks." Proceedings of the National Academy of Sciences. [1]
NIST Web Thermo Tables. (2012). "2-Methylimidazole Thermophysical Properties." National Institute of Standards and Technology.[1][4] [1]
Heise, M. S., & Martin, G. C. (1989). "Curing mechanism and kinetic characterization of epoxy resins with imidazole." Macromolecules. (Foundational text on Imidazole-Epoxy kinetics).
PubChem. (2025).[1] "2-Propylimidazole Compound Summary." National Library of Medicine.[1] [1]
Cao, Y., et al. (2021).[1] "Thermal Stability of Ionic Liquids: Current Status and Prospects." MDPI Processes.
A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-Methoxy-2-propyl-1H-imidazole
For researchers, medicinal chemists, and drug development professionals, establishing the unequivocal identity, purity, and integrity of a novel chemical entity is the bedrock of all subsequent investigation. For nitroge...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and drug development professionals, establishing the unequivocal identity, purity, and integrity of a novel chemical entity is the bedrock of all subsequent investigation. For nitrogen-containing heterocyclic compounds like 4-Methoxy-2-propyl-1H-imidazole, a molecule of interest in pharmaceutical research, confirming its fundamental elemental composition is a non-negotiable first step. This guide provides an in-depth comparison of the standards and methodologies for the elemental analysis of this compound, grounded in the principles of scientific integrity and regulatory expectations.
The Imperative of Elemental Analysis: Beyond a Simple Formula
The molecular formula of 4-Methoxy-2-propyl-1H-imidazole is C₈H₁₄N₂O. This formula dictates a precise theoretical ratio of Carbon (C), Hydrogen (H), and Nitrogen (N).
Element
Atomic Mass
Number of Atoms
Total Mass
% Composition
Carbon (C)
12.011
8
96.088
62.36%
Hydrogen (H)
1.008
14
14.112
9.16%
Nitrogen (N)
14.007
2
28.014
18.18%
Oxygen (O)
15.999
1
15.999
10.38%
Total
154.213
100.00%
Table 1: Theoretical elemental composition of 4-Methoxy-2-propyl-1H-imidazole (C₈H₁₄N₂O).
Verifying these percentages experimentally is the primary goal of elemental analysis. It serves as a foundational quality control checkpoint that validates the synthetic route and confirms the identity of the bulk substance, distinguishing it from potential isomers or related impurities. In the pharmaceutical industry, this analysis is a key component of the characterization data package for any new active pharmaceutical ingredient (API). While modern spectroscopic methods provide structural information, elemental analysis offers orthogonal, quantitative confirmation of the empirical formula.
The Gold Standard: CHN Combustion Analysis
The most reliable and universally accepted method for determining the carbon, hydrogen, and nitrogen content of a pure organic compound like 4-Methoxy-2-propyl-1H-imidazole is CHN Combustion Analysis .[1] This technique provides a direct, quantitative measure of the core elements of the molecule.
Principle of Operation
CHN analysis operates on the principle of dynamic flash combustion.[2] A small, precisely weighed sample (typically 1-3 mg) is combusted in a high-temperature furnace (around 900-1000°C) in a pure oxygen environment. This process instantaneously converts all organic material into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂), with nitrogen oxides being subsequently reduced to N₂.[3][4] These gases are then passed through a separation column and quantified by a thermal conductivity detector (TCD).
Experimental Protocol: A Self-Validating System
The trustworthiness of a CHN analysis protocol lies in its rigorous adherence to calibration and control standards.
1. Instrument Calibration:
Rationale: The TCD response is relative. To convert signal to a quantitative percentage, the instrument must be calibrated with a Certified Reference Material (CRM).
Procedure: A highly pure, stable organic compound with a precisely known C, H, and N content, such as Acetanilide or EDTA, is used.[5] These CRMs are traceable to national standards bodies like the National Institute of Standards and Technology (NIST).[6][7] A calibration curve is generated by analyzing several weights of the CRM.
2. Sample Preparation:
Rationale: The sample must be homogenous and completely dry. Residual solvents or impurities will significantly skew the results.[2]
Procedure:
Dry the 4-Methoxy-2-propyl-1H-imidazole sample under high vacuum to remove any residual solvents from purification.
Accurately weigh approximately 2 mg of the dried sample into a clean tin capsule using a microbalance.
Crimp the capsule to securely contain the sample and eliminate atmospheric contamination.
3. Analysis and Quality Control:
Rationale: To ensure the instrument calibration has not drifted, CRMs are run alongside the unknown sample.
Procedure:
Analyze a CRM standard before initiating the sample run to confirm the calibration is valid.
Analyze the 4-Methoxy-2-propyl-1H-imidazole samples in duplicate or triplicate.
Analyze another CRM standard every 10-15 samples to monitor for any instrument drift.[2]
4. Data Acceptance Criteria:
Rationale: For publication in reputable journals and for internal quality standards, the experimental results must be within a narrow margin of the theoretical values.
Standard: The generally accepted criterion is that the experimentally determined weight percentages for C, H, and N must be within ±0.4% (absolute) of the calculated theoretical values.[8]
Element
Theoretical %
Acceptable Range
Sample Result
Pass/Fail
Carbon
62.36%
61.96% - 62.76%
62.21%
Pass
Hydrogen
9.16%
8.76% - 9.56%
9.08%
Pass
Nitrogen
18.18%
17.78% - 18.58%
18.25%
Pass
Table 2: Example of acceptable experimental data for 4-Methoxy-2-propyl-1H-imidazole.
Comparative Analysis: Choosing the Right Tool
While CHN analysis confirms the elemental formula, it does not provide information about impurities. For this, other analytical techniques are required. The choice of method depends entirely on the question being asked.
Purity values typically >99%, with quantification of impurities down to ~0.05%.
Parts-per-billion (ppb) to parts-per-trillion (ppt) detection limits.[9]
Key Standard
Certified pure organic compounds (e.g., Acetanilide, EDTA) traceable to NIST.[5]
A well-characterized reference standard of the primary compound (e.g., 4-Methoxy-2-propyl-1H-imidazole itself).
Certified aqueous elemental standards traceable to NIST.[10]
Regulatory Context
Foundational data for new chemical entity characterization.
Standard method for purity determination and release testing in pharmaceuticals.[11]
Mandated by USP <232>/<233> and ICH Q3D for controlling elemental impurities in pharmaceutical products.[9][12]
Table 3: Comparison of elemental and purity analysis techniques.
High-Performance Liquid Chromatography (HPLC): This is the workhorse for assessing the purity of a pharmaceutical compound.[13] An HPLC method would be developed to separate 4-Methoxy-2-propyl-1H-imidazole from any unreacted starting materials, by-products, or degradation products. It answers the question, "What percentage of my sample is the desired compound versus other organic molecules?" It does not, however, confirm that the main peak's elemental formula is correct.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This technique is designed for ultra-trace analysis of elemental impurities, particularly heavy metals.[14] Regulatory guidelines like USP <232> and ICH Q3D mandate strict limits on elements like lead, mercury, arsenic, and residual catalysts (e.g., palladium, platinum) that may have been used in the synthesis.[9][12] ICP-MS answers the question, "Are there toxic metals or residual catalysts in my sample?" It provides no information about the C, H, or N content of the drug molecule itself.
Conclusion
For 4-Methoxy-2-propyl-1H-imidazole, establishing the correct elemental composition is a fundamental analytical requirement. CHN combustion analysis stands as the definitive standard for this purpose. Its protocol, when executed with certified reference materials and stringent quality controls, provides a high-integrity, quantitative validation of the compound's empirical formula. This technique is not interchangeable with methods like HPLC or ICP-MS. Rather, it forms a complementary trio of analyses that, together, provide a comprehensive picture of the identity, purity, and safety of the compound. For any researcher in the pharmaceutical sciences, mastering the application and interpretation of these distinct techniques is essential for robust and defensible scientific outcomes.
References
Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]
Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available at: [Link]
Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PMC. Available at: [Link]
Validation Of Analytical Methods For Pharmaceutical Analysis. LinkedIn. Available at: [Link]
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research. Available at: [Link]
Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. Available at: [Link]
Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. PMC. Available at: [Link]
Combustion analysis. Wikipedia. Available at: [Link]
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. Available at: [Link]
NIST Standard Reference Materials® Catalog. NIST. Available at: [Link]
Analytical Method Development and Validation in Pharmaceuticals. Technology Networks. Available at: [Link]
Imidazole–Mercury Reagent. CPAChem. Available at: [Link]
USP 233 elemental impurities analysis. FILAB. Available at: [Link]
Complete Sample Preparation Guide for Analysis of Elemental Impurities. CPAchem. Available at: [Link]
Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. Available at: [Link]
Combustion Elemental Analysis. Analytik Jena. Available at: [Link]
General Chapters <232> Elemental Impurities–Limits and <2232> Elemental Contaminants in Dietary Supplements Applic. USP-NF. Available at: [Link]
USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Agilent. Available at: [Link]
Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN). Analytik Jena. Available at: [Link]
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. Available at: [Link]
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. CNKI. Available at: [Link]
Elemental analysis of PS-CH2-imidazole. ResearchGate. Available at: [Link]
Elemental Analysis: CHNS/O characterization of polymers and plastics. Spectro-Lab. Available at: [Link]
Analysis of 4-Methylimidazole Using an Agilent InfinityLab Poroshell 120 HILIC-OH5 Column. Agilent. Available at: [Link]
1H-Imidazole, 4-methyl-1-propyl. NIST WebBook. Available at: [Link]